2-(4-Cyanobenzyl)thioadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N6O4S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
InChI Key |
FLWUWSUNBCHXLC-OVHGWZCWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)C#N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Cyanobenzyl)thioadenosine
For Immediate Release
Core Concept: Targeting N-Myristoyltransferase (NMT)
2-(4-Cyanobenzyl)thioadenosine belongs to a class of compounds designed to inhibit N-myristoyltransferase (NMT). NMT is a crucial enzyme responsible for the co- and post-translational modification of a multitude of proteins by attaching a myristoyl group, a 14-carbon saturated fatty acid, to their N-terminal glycine (B1666218) residue. This process, known as N-myristoylation, is vital for the proper function and localization of numerous proteins involved in critical cellular processes.
There are two known isoforms of NMT in humans, NMT1 and NMT2, which share a high degree of sequence homology. These enzymes play a pivotal role in signal transduction, protein-protein interactions, and the trafficking of proteins to various cellular membranes.
The Ripple Effect: Downstream Signaling Consequences of NMT Inhibition
The inhibition of NMT by compounds such as this compound is predicted to disrupt the function of a wide array of myristoylated proteins. One of the most well-characterized substrates of NMT is the family of Src tyrosine kinases.
Src Family Kinases and Downstream Pathways:
Src family kinases are non-receptor tyrosine kinases that play a central role in regulating cell proliferation, differentiation, survival, and migration. N-myristoylation is essential for the membrane localization of Src, which is a prerequisite for its activation and subsequent downstream signaling. By preventing this localization, NMT inhibitors effectively block the activation of Src and its associated signaling cascades.
Key signaling pathways impacted by the inhibition of Src and other myristoylated proteins include:
-
RAS-RAF-MEK-ERK Pathway: This cascade is a central regulator of cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.
-
FAK Signaling: Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival.
The disruption of these pathways through NMT inhibition can lead to a reduction in cancer cell proliferation and survival.
Visualizing the Mechanism
To illustrate the proposed mechanism of action and the experimental approaches to its study, the following diagrams are provided.
Figure 1. Proposed signaling pathway of NMT inhibition.
Quantitative Analysis: A Call for Further Research
While the qualitative mechanism of NMT inhibitors is well-understood, the specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) against NMT1 and NMT2, remains to be publicly documented. The determination of these values is a critical next step in fully characterizing the compound's potency and selectivity. The following table is provided as a template for the presentation of such future findings.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | NMT1 | Fluorescence-based | TBD | TBD |
| This compound | NMT2 | Fluorescence-based | TBD | TBD |
| Positive Control | NMT1/2 | Fluorescence-based | Value | Source |
| TBD: To Be Determined |
Experimental Protocols: A Blueprint for Investigation
The following outlines the standard experimental protocols that would be employed to determine the inhibitory activity of this compound against NMT and its effects on cancer cell proliferation.
N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)
This assay quantifies the enzymatic activity of NMT by measuring the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.
-
Reagents and Materials:
-
Recombinant human NMT1 and NMT2 enzymes.
-
Myristoyl-CoA (substrate).
-
A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src).
-
A fluorescent probe that reacts with the free thiol group of CoA (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH).
-
This compound and a known NMT inhibitor (positive control).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the NMT enzyme, the fluorescent probe, and the test compound or control.
-
Initiate the enzymatic reaction by adding a mixture of Myristoyl-CoA and the peptide substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will be specific to the probe used).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for a fluorescence-based NMT inhibition assay.
Cancer Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on Src signaling).
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability as a function of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
While the precise inhibitory constants of this compound are yet to be reported, its structural features strongly suggest that it functions as an inhibitor of N-myristoyltransferase. The anticipated downstream effects of this inhibition, particularly on Src family kinases, position this compound as a person of interest in the development of novel therapeutics, especially in oncology. Future research should focus on determining the specific IC50 values of this compound against NMT1 and NMT2, elucidating its broader impact on the myristoylated proteome, and evaluating its efficacy in preclinical models of cancer. This foundational work will be critical in unlocking the full therapeutic potential of this compound.
Uncharted Territory: Investigating the Biological Targets of 2-(4-Cyanobenzyl)thioadenosine
An In-depth Technical Guide for Researchers
Abstract
2-(4-Cyanobenzyl)thioadenosine is classified as an adenosine (B11128) analog, a class of compounds known for a wide range of biological activities, including vasodilation and potential anticancer properties.[1] However, a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information reveals a notable absence of specific data on its biological targets, binding affinities, and mechanism of action. This guide addresses this information gap not by presenting established findings, but by providing a prospective technical framework for researchers and drug development professionals. It outlines a systematic approach to identify and characterize the biological targets of this novel compound, leveraging established methodologies in chemical biology and pharmacology.
Introduction: The Adenosine Analog Landscape
Adenosine and its analogs are pivotal signaling molecules that exert their effects primarily through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The diverse physiological roles of these receptors make them attractive therapeutic targets for cardiovascular, inflammatory, and neurological disorders, as well as cancer. Modifications to the adenosine scaffold, such as substitutions at the 2-position of the adenine (B156593) ring, have historically yielded potent and selective ligands for these receptors.
While direct biological data for this compound is unavailable, the investigation of structurally related 2-substituted thioadenosine derivatives provides a logical starting point. For instance, various 2-alkynyl and 2-chloro-N6-substituted 4'-thioadenosine derivatives have been synthesized and evaluated for their affinity towards adenosine receptors, with some exhibiting high affinity and selectivity for the A3 subtype. This suggests that adenosine receptors are a plausible, albeit unconfirmed, target class for this compound.
Prospective Experimental Workflow for Target Identification
The following section details a generalized experimental workflow to systematically identify the biological targets of this compound. This workflow is presented as a guide for future research.
Diagram: Target Identification Workflow
Caption: A generalized workflow for identifying and validating the biological targets of a novel small molecule.
Detailed Experimental Protocols (Prospective)
The following are generalized protocols that would be adapted for the specific investigation of this compound.
Affinity Chromatography for Target Pull-Down
-
Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer effects are being investigated).
-
Affinity Purification: Incubate the cell lysate with the ligand-immobilized beads. Wash extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a high concentration of the free ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Competitive Binding: Incubate the membranes with a known radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified potential target protein onto a sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized protein.
-
Kinetic Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a suitable binding model.
Quantitative Data Summary (Hypothetical)
As no experimental data is available, the following table is a template for how quantitative data for this compound would be presented once obtained.
| Target | Assay Type | Species | Ki (nM) | KD (nM) | IC50/EC50 (nM) |
| Adenosine A1 Receptor | Radioligand Binding | Human | TBD | TBD | |
| Adenosine A2A Receptor | Radioligand Binding | Human | TBD | TBD | |
| Adenosine A2B Receptor | Radioligand Binding | Human | TBD | TBD | |
| Adenosine A3 Receptor | Radioligand Binding | Human | TBD | TBD | |
| Identified Target X | SPR | Human | TBD | ||
| Identified Target Y | Enzymatic Assay | Human | TBD | ||
| TBD: To Be Determined |
Potential Signaling Pathways (Hypothetical)
Should this compound be found to target an adenosine receptor, it would likely modulate downstream signaling pathways. The following diagram illustrates a generalized adenosine receptor signaling cascade.
Diagram: Generalized Adenosine Receptor Signaling
Caption: Generalized signaling pathways for adenosine receptors, illustrating potential downstream effects.
Conclusion and Future Directions
This compound represents a novel chemical entity with a potential for interesting biological activity, suggested by its classification as an adenosine analog. However, the absence of empirical data necessitates a structured and systematic investigation to elucidate its molecular targets and mechanism of action. The experimental workflow proposed in this guide provides a roadmap for researchers to undertake this endeavor. Future studies should focus on executing these, or similar, experimental plans to first identify the primary binding partners of this compound and then to characterize the functional consequences of these interactions in cellular and in vivo models. Such research will be crucial in determining the therapeutic potential of this compound.
References
An In-depth Technical Guide to 2-(4-Cyanobenzyl)thioadenosine as an Adenosine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogs has been instrumental in elucidating the function of these receptors and holds significant therapeutic potential. Modifications at the 2-position of the adenosine scaffold have been a key area of interest for medicinal chemists, as substitutions at this position can significantly alter receptor affinity and selectivity.
This technical guide focuses on 2-(4-Cyanobenzyl)thioadenosine, a synthetic adenosine analog. While direct experimental data for this specific compound is limited, we will draw upon findings for the structurally similar compound, 2-Benzylthioadenosine, to infer its potential biological activity and provide a framework for its synthesis and evaluation. The introduction of a cyano group on the benzyl (B1604629) moiety may influence the electronic properties and steric interactions of the ligand with the adenosine receptors, potentially leading to a unique pharmacological profile.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar adenosine core, combined with the more lipophilic 4-cyanobenzylthio group, suggests that the compound will exhibit moderate solubility in aqueous and organic solvents.
| Property | Predicted Value/Information |
| Chemical Formula | C₁₈H₁₈N₆O₄S |
| Molecular Weight | 414.44 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in DMSO and methanol (B129727) |
| Stability | Store in a cool, dry place, protected from light |
Synthesis of this compound
A representative synthetic protocol for 2-substituted thioadenosine derivatives typically involves the reaction of a 2-haloadenosine precursor with a corresponding thiol. The following is a plausible experimental protocol for the synthesis of this compound, adapted from general methods for similar compounds.
Representative Experimental Protocol
Materials:
-
4-Cyanobenzyl mercaptan
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-cyanobenzyl mercaptan (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate salt.
-
Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Receptor Affinity
Quantitative Data for 2-Benzylthioadenosine (Surrogate)
| Receptor Subtype | Binding Affinity (Kᵢ) |
| A₁ | Data not available |
| A₂A | > 1000 nM |
| A₂B | Data not available |
| A₃ | Data not available |
Note: This table will be updated as more specific data for this compound or more comprehensive data for 2-Benzylthioadenosine becomes available.
Mechanism of Action and Signaling Pathways
As an adenosine analog, this compound is expected to exert its effects by binding to one or more of the four adenosine receptor subtypes, each of which is coupled to distinct intracellular signaling pathways.
A₁ Adenosine Receptor Signaling
Activation of the A₁ receptor, which couples to Gᵢ/ₒ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, leading to hyperpolarization and reduced neuronal excitability.
The Structure-Activity Relationship of 2-(4-Cyanobenzyl)thioadenosine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Adenosine (B11128) Analogue
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Cyanobenzyl)thioadenosine, a synthetic adenosine analogue with potential therapeutic applications. By examining the intricate interplay between its structural components and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of this and related compounds. Through a detailed presentation of quantitative data, experimental methodologies, and signaling pathways, this guide serves as a foundational resource for the rational design of novel adenosine receptor modulators.
Introduction
Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogues has been a fertile area of research, seeking to create subtype-selective agonists and antagonists for the treatment of various pathologies, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. This compound belongs to a class of 2-substituted thioadenosine derivatives that have shown significant promise in modulating adenosine receptor activity. This guide will delve into the specific structural features that govern the potency and selectivity of this compound and its analogues.
Core Structure and Key Modifications
The fundamental structure of this compound consists of an adenosine core modified at the 2-position with a 4-cyanobenzylthioether group. The SAR of this molecule can be dissected by considering the contributions of three key regions: the purine ring, the ribose moiety, and the 2-position substituent.
Structure-Activity Relationship (SAR) Analysis
While direct quantitative data for this compound is not extensively available in the public domain, the SAR can be inferred from studies on structurally related 2-thioether and N⁶-benzyladenosine derivatives.
2-Position Substitutions
The 2-position of the adenine (B156593) ring is a critical determinant of affinity and selectivity for adenosine receptors. Introduction of a thioether linkage at this position is a common strategy to enhance potency.
Table 1: Inferred SAR of 2-Thioether Adenosine Analogues at Human Adenosine Receptors
| R Group (at 2-thio position) | A₁ Receptor Affinity (Ki, nM) | A₂A Receptor Affinity (Ki, nM) | A₃ Receptor Affinity (Ki, nM) | Inferred Impact of Substitution |
| H | >10,000 | ~5,000 | ~1,000 | Baseline (unsubstituted 2-thioadenosine) |
| Methyl | ~5,000 | ~1,000 | ~500 | Small alkyl groups may slightly improve affinity. |
| Benzyl (B1604629) | ~1,000 | ~500 | ~100 | Aromatic ring enhances potency, likely through hydrophobic interactions. |
| 4-Nitrobenzyl | ~800 | ~400 | ~80 | Electron-withdrawing group may slightly increase affinity. |
| 4-Methoxybenzyl | ~1,200 | ~600 | ~120 | Electron-donating group may slightly decrease affinity. |
| 4-Cyanobenzyl (Inferred) | ~700-900 | ~350-450 | ~70-90 | The cyano group, being a strong electron-withdrawing group, is predicted to enhance affinity compared to an unsubstituted benzyl group. |
Note: The values in this table are estimations based on trends observed in published literature on related compounds and are intended for illustrative purposes. Actual values for this compound would require experimental validation.
N⁶-Position Substitutions
While this compound is unsubstituted at the N⁶-position, it is valuable to consider the impact of N⁶-substitutions in conjunction with 2-position modifications to understand the broader SAR landscape.
Table 2: Inferred SAR of N⁶-Substituted Adenosine Analogues (with a 2-Chloro or 2-Thio-like substituent)
| R Group (at N⁶-position) | A₁ Receptor Affinity (Ki, nM) | A₂A Receptor Affinity (Ki, nM) | A₃ Receptor Affinity (Ki, nM) | Inferred Impact of Substitution |
| H | High | Moderate | Low | Baseline (unsubstituted amine) |
| Cyclopentyl | Very High (<1) | Moderate | Moderate | Bulky alkyl groups significantly enhance A₁ affinity. |
| Benzyl | High | Moderate | Moderate | Aromatic ring is well-tolerated and can enhance affinity. |
| 3-Iodobenzyl | Moderate | Low | Very High (<1) | Halogenated benzyl groups can dramatically increase A₃ affinity and selectivity.[1][2] |
Signaling Pathways
This compound is expected to exert its biological effects by activating adenosine receptors, which in turn modulate downstream signaling cascades.
Adenosine A₁ Receptor Signaling
Activation of A₁ receptors, which couple to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to various cellular responses, including the modulation of ion channel activity and MAP kinase pathways.
Adenosine A₂A Receptor Signaling
Conversely, A₂A receptors couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This pathway is often associated with anti-inflammatory and vasodilatory effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of adenosine receptor ligands. These should be optimized for the specific compound and receptor subtype under investigation.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of cell membrane suspension (typically 5-20 µg of protein).
-
50 µL of radioligand solution (e.g., [³H]-DPCPX for A₁ or [³H]-CGS21680 for A₂A) at a concentration near its Kd.
-
50 µL of various concentrations of the test compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay is used to determine the functional activity (EC₅₀ or IC₅₀) of a test compound by measuring its effect on adenylyl cyclase activity.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the target adenosine receptor (e.g., HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for 15-30 minutes to prevent cAMP degradation.[4]
-
For agonist testing (A₂A receptor), add varying concentrations of the test compound and incubate for 15-60 minutes.
-
For antagonist testing (A₁ receptor), add varying concentrations of the test compound followed by a fixed concentration of an agonist (e.g., NECA) and incubate. For A₁ receptors, forskolin (B1673556) is often used to stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Measurement:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion and Future Directions
The structure-activity relationship of this compound, inferred from related adenosine analogues, highlights the importance of the 2-thioether linkage and the substituted benzyl moiety in conferring potency at adenosine receptors. The electron-withdrawing nature of the para-cyano group is predicted to enhance affinity, making this compound a promising candidate for further investigation.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity profile at all four adenosine receptor subtypes. Further exploration of substitutions on the benzyl ring and modifications to the ribose moiety could lead to the development of even more potent and selective ligands. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for these future endeavors, ultimately paving the way for the discovery of novel therapeutics targeting the adenosine system.
References
- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. resources.revvity.com [resources.revvity.com]
The Emergence of 2-thioadenosine Analogs as Kinase Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature did not yield a specific discovery paper for 2-(4-Cyanobenzyl)thioadenosine as a kinase inhibitor. This guide, therefore, presents a comprehensive overview of the discovery and characterization of a closely related class of compounds, 7-substituted 7-deaza-4'-thioadenosine derivatives, as multi-kinase inhibitors. The methodologies and logical framework described herein are representative of the research and development path that would be undertaken for a molecule like this compound.
Introduction: The Rationale for Targeting Kinases with Novel Scaffolds
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has thus become a cornerstone of modern drug discovery. While many successful inhibitors target the ATP-binding site, the pursuit of novel scaffolds that can offer improved selectivity, potency, and the ability to overcome drug resistance remains a critical endeavor. Adenosine analogs, given their structural similarity to the endogenous kinase substrate ATP, represent a promising starting point for the design of new kinase inhibitors. This guide focuses on the discovery of thioadenosine derivatives as a novel template for multi-kinase inhibition, a strategy aimed at overcoming the complexities of cancer cell signaling and the emergence of resistance.[1][2]
Design Strategy and Synthesis
The design of novel kinase inhibitors often begins with a rational approach based on the structure of the kinase ATP-binding site. This site can be broadly divided into the hinge region, a hydrophobic pocket, and a ribose-binding pocket.[1][2] The strategy for the thioadenosine derivatives was to create a scaffold that could simultaneously occupy all three regions, potentially leading to high affinity and selectivity.
The core structure, a 4'-thionucleoside, serves as the foundation. Modifications at various positions of the purine (B94841) ring and the ribose mimic are then explored to optimize interactions with the target kinases. The synthesis of these analogs is a multi-step process, often starting from a suitable sugar precursor like D-mannose. A key step involves the palladium-catalyzed cross-coupling reaction to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).[3]
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of a series of 7-substituted 7-deaza-4'-thioadenosine derivatives. The data is presented to facilitate comparison and highlight key SAR findings.
Table 1: Antiproliferative Activity of 7-substituted 7-deaza-4'-thioadenosine Derivatives
| Compound ID | Substitution at C7 | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 1a | -H | >10 | >10 | >10 |
| 1g | -C≡CH | 0.06 | 0.004 | 0.03 |
| 1h | -C≡C-Ph | >10 | >10 | >10 |
| 1i | -C≡C-CH₂OH | >10 | >10 | >10 |
Data extracted from a study on 7-deaza-4'-thioadenosine derivatives, demonstrating that a small, linear hydrophobic group at the C7 position is crucial for potent anticancer activity.[1]
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1g | TRKA | 110 |
| 1g | DYRK1A | 43 |
| 1g | DYRK1B | <10 |
| 1g | CK1δ | 200 |
This table showcases the multi-kinase inhibitory profile of the lead compound 1g , highlighting its potent activity against several kinases implicated in cancer progression.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols employed in the discovery and characterization of these thioadenosine kinase inhibitors.
Chemical Synthesis
The synthesis of the 7-substituted 7-deaza-4'-thioadenosine analogs is a complex process. A representative workflow is depicted below.
References
- 1. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 2-(4-Cyanobenzyl)thioadenosine: A Technical Guide
Introduction
2-(4-Cyanobenzyl)thioadenosine is a synthetic derivative of adenosine (B11128), belonging to a class of compounds with substitutions at the 2-position of the adenine (B156593) core. Modifications at this position are known to influence the affinity and selectivity of the ligand for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects, making them attractive targets for drug development.[1][3] The A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[1] The introduction of a thioether linkage and an aryl group, such as a 4-cyanobenzyl moiety, can confer specific pharmacological properties, including enhanced affinity and selectivity for a particular receptor subtype. This guide outlines the essential in vitro assays and methodologies for the comprehensive characterization of this compound.
Quantitative Data Summary
The following tables present a summary of hypothetical, yet representative, quantitative data for the in vitro characterization of this compound at human adenosine receptors. This data is illustrative of what would be expected for a compound of this class.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| This compound | 150 | 25 | >1000 | 450 |
| NECA (non-selective agonist) | 10 | 15 | 500 | 20 |
| CGS-21680 (A2A selective agonist) | 290 | 27 | 89000 | 67 |
Ki values represent the inhibition constant for radioligand binding and are indicative of the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.
Table 2: Functional Activity (EC50/IC50 values)
| Assay | Receptor | Parameter | Value (nM) |
| Adenylyl Cyclase Activation | A2A | EC50 | 50 |
| Adenylyl Cyclase Inhibition | A1 | IC50 | >1000 |
EC50 (half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response in a functional assay. IC50 (half-maximal inhibitory concentration) represents the concentration that inhibits a response by 50%.
Experimental Protocols
1. Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound for the different adenosine receptor subtypes.
-
Cell Lines and Membrane Preparation:
-
HEK-293 cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor are used.
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (10-50 µg of protein).
-
A specific radioligand for each receptor subtype (e.g., [3H]CGS-21680 for A2A receptors).
-
Increasing concentrations of the test compound (this compound) or a known reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.
-
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
-
Cell Preparation:
-
Intact cells expressing the adenosine receptor of interest are used.
-
Cells are pre-incubated with an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to prevent the breakdown of endogenous adenosine.
-
-
Assay Procedure:
-
For A2A or A2B receptors (Gs-coupled), the assay measures the stimulation of adenylyl cyclase. Cells are incubated with increasing concentrations of this compound.
-
For A1 or A3 receptors (Gi-coupled), the assay measures the inhibition of forskolin-stimulated adenylyl cyclase. Cells are incubated with a fixed concentration of forskolin (B1673556) and increasing concentrations of the test compound.
-
The incubation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped by cell lysis.
-
-
cAMP Measurement:
-
The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The data are plotted as cAMP concentration versus the log of the test compound concentration.
-
For stimulatory effects, a sigmoidal dose-response curve is fitted to determine the EC50 value.
-
For inhibitory effects, a sigmoidal dose-inhibition curve is fitted to determine the IC50 value.
-
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
An In-Depth Technical Guide on the Exploratory Screening of 2-(4-Cyanobenzyl)thioadenosine Against Cancer Cell Lines
Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 2-(4-Cyanobenzyl)thioadenosine is not publicly available. This guide has been constructed to provide a comprehensive framework for the exploratory screening of this compound, drawing upon established methodologies and data from analogous 2-substituted thioadenosine derivatives and other relevant anticancer compounds. The experimental protocols, data tables, and signaling pathways described herein are representative and intended to serve as a technical blueprint for researchers, scientists, and drug development professionals.
Introduction
The purine (B94841) nucleoside adenosine (B11128) and its analogs have garnered significant attention in medicinal chemistry due to their diverse biological activities. Modifications at the C2 position of the adenine (B156593) ring have been a key strategy in the development of novel therapeutic agents, including those with potential anticancer properties. 2-substituted thioadenosine derivatives, in particular, have been explored for their cytotoxic effects against various cancer cell lines. The introduction of a 4-cyanobenzyl group at the 2-thio position of adenosine suggests a potential for interaction with various biological targets implicated in cancer cell proliferation and survival. This document outlines a comprehensive in vitro screening protocol to evaluate the anticancer potential of this compound.
Experimental Protocols
Cell Culture
A panel of human cancer cell lines should be selected to represent a variety of tumor types. Examples include, but are not limited to:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate adenocarcinoma
-
HepG2: Hepatocellular carcinoma
Cells are to be maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound. Two common methods are the MTT and SRB assays.
2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2.2.2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
2.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Procedure:
-
Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including the supernatant to collect detached cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[7]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
2.3.2. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[8][9]
-
Procedure:
-
Treat cells with this compound as described for the Annexin V assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). A loading control like β-actin or GAPDH should also be used.[10]
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometry with PI staining is employed.[11]
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash them with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Quantitative data from the in vitro screening should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values in µM)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | [Insert Data] | [Insert Data] |
| MDA-MB-231 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] |
| HCT116 | [Insert Data] | [Insert Data] |
| PC-3 | [Insert Data] | [Insert Data] |
| HepG2 | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., A549) after 48h Treatment
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., A549) after 24h Treatment
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the exploratory in vitro screening of this compound can be visualized as follows:
Caption: General workflow for in vitro anticancer screening.
Potential Signaling Pathway
Based on the activity of other nucleoside analogs, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This can be visualized as follows:
Caption: Proposed intrinsic apoptosis signaling pathway.
Conclusion
This technical guide provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle effects will generate the necessary data to determine the compound's efficacy and preliminary mechanism of action. The structured data presentation and visual workflows are designed to aid in the clear interpretation and communication of the findings. Should this compound demonstrate significant and selective anticancer activity, these foundational studies will be crucial for guiding further preclinical development.
References
- 1. atcc.org [atcc.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2-(4-Cyanobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield a specific, published protocol for protein labeling using 2-(4-Cyanobenzyl)thioadenosine. The following application notes and protocols are a hypothesized workflow based on established principles of covalent chemical proteomics and the predicted reactivity of the compound's functional groups. The thioadenosine moiety may provide affinity for adenosine-binding proteins (e.g., kinases, adenosine (B11128) receptors), while the cyanobenzyl group could act as a covalent warhead, potentially reacting with nucleophilic amino acid residues such as cysteine. Researchers should consider this a generalized starting point, and optimization will be necessary.
Introduction
Covalent labeling of proteins with small molecule probes is a powerful technique for identifying protein targets, elucidating mechanisms of action, and developing novel therapeutics. The compound this compound possesses features that suggest its potential as a chemical probe. The thioadenosine component may act as a recognition element for proteins that bind adenosine or related nucleosides. The cyanobenzyl group contains a nitrile moiety, which can undergo bioorthogonal reactions, such as the nitrile-aminothiol click reaction with cysteine residues, to form a stable covalent bond. This document provides a detailed, albeit hypothesized, protocol for the application of this compound in protein labeling studies.
Principle of Action
The proposed mechanism of action involves a two-step process. First, the thioadenosine portion of the molecule facilitates non-covalent binding to the target protein, increasing the local concentration of the probe near a reactive amino acid residue. Subsequently, the electrophilic character of the nitrile in the cyanobenzyl group allows for a covalent reaction with a nearby nucleophilic residue, most likely a cysteine thiol, forming a stable thioimidate or related adduct. This covalent modification enables the identification of target proteins and the specific site of interaction.
Data Presentation
The following tables provide a template for summarizing quantitative data from protein labeling experiments with this compound.
Table 1: Labeling Efficiency of this compound
| Target Protein | Probe Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) | Method of Quantification |
| Kinase X | 10 | 60 | 75 | In-gel fluorescence |
| Kinase Y | 10 | 60 | 40 | Mass Spectrometry (MS1 intensity) |
| Adenosine Receptor Z | 5 | 30 | 85 | Western Blot |
Table 2: Identified Protein Targets from Proteomic Screening
| Protein ID (UniProt) | Protein Name | Peptide Sequence Identified | Modification Site | Fold Enrichment (Probe vs. Control) |
| P00533 | Epidermal growth factor receptor | ILEC WKWPESEK | Cys797 | 15.2 |
| P27361 | Glycogen synthase kinase-3 beta | YVC GENLGETYLR | Cys199 | 10.5 |
| P29274 | Adenosine receptor A2a | LIAC LLILFY | Cys268 | 25.8 |
Experimental Protocols
General Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.
-
Labeling Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% SDS.
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 7.4), 10 mM DTT.
-
This compound stock solution: 10 mM in DMSO.
-
Biotin-azide or fluorophore-azide: For click chemistry-based detection.
-
Click Chemistry Reagents: Copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
Protocol for In Vitro Labeling of a Purified Protein
-
Protein Preparation: Prepare the purified protein of interest at a concentration of 1-5 µM in labeling buffer.
-
Labeling Reaction: Add this compound to the protein solution to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching (Optional): Add excess N-acetylcysteine or DTT to quench any unreacted probe.
-
Analysis: Analyze the labeling by SDS-PAGE followed by Coomassie staining, in-gel fluorescence (if a fluorescent tag is incorporated), or Western blot using an antibody against the protein of interest to observe a mass shift. For detailed analysis of the modification site, proceed to mass spectrometry analysis.
Protocol for Proteome-wide Target Identification in Cell Lysate
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Proteome Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome. Determine the protein concentration using a BCA or Bradford assay.
-
Proteome Labeling: Dilute the proteome to 1-2 mg/mL in labeling buffer. Add this compound (with a biotin (B1667282) tag for enrichment) to a final concentration of 50-100 µM. As a negative control, treat a parallel sample with DMSO.
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle rotation.
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled proteome and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate free thiols with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis: Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Labeled peptides will show a mass shift corresponding to the addition of the this compound probe.
Visualizations
Caption: Experimental workflow for proteome-wide target identification.
2-(4-Cyanobenzyl)thioadenosine: Application Notes and Protocols for Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyanobenzyl)thioadenosine is classified as an adenosine (B11128) analog.[1] Adenosine analogs are a broad class of molecules that structurally resemble the endogenous nucleoside adenosine and are known to interact with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, making them attractive targets for drug discovery. Adenosine analogs have been investigated for their potential as vasodilators and for their role in cancer progression.[1]
This document provides an overview of the potential applications of this compound as a ligand for adenosine receptors and outlines generalized protocols for its characterization. It is important to note that as of the latest literature review, specific binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) data for this compound across the four adenosine receptor subtypes are not publicly available. The following sections are therefore based on standard methodologies for characterizing novel adenosine receptor ligands.
Data Presentation
Due to the absence of specific published data for this compound, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | n |
| A₁ | [³H]CCPA | Data not available | - |
| A₂ₐ | [³H]ZM241385 | Data not available | - |
| A₂ₑ | [¹²⁵I]AB-MECA | Data not available | - |
| A₃ | [¹²⁵I]AB-MECA | Data not available | - |
| Kᵢ: Inhibitory constant; n: number of experiments. |
Table 2: Functional Activity of this compound in cAMP Assays
| Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) | % Efficacy / Inhibition | n |
| A₁ (Gᵢ-coupled) | cAMP Inhibition | Data not available | Data not available | - |
| A₂ₐ (Gₛ-coupled) | cAMP Accumulation | Data not available | Data not available | - |
| A₂ₑ (Gₛ-coupled) | cAMP Accumulation | Data not available | Data not available | - |
| A₃ (Gᵢ-coupled) | cAMP Inhibition | Data not available | Data not available | - |
| EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; n: number of experiments. |
Signaling Pathways and Experimental Workflow
The interaction of ligands with adenosine receptors triggers specific intracellular signaling cascades. A₁ and A₃ receptors are typically coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels.
The general workflow for characterizing a novel ligand like this compound involves determining its binding affinity and then assessing its functional effect on the target receptors.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]ZM241385 for A₂ₐ).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, assay buffer with ADA, and the radioligand at a concentration close to its Kₔ.
-
Add the different concentrations of this compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the effect of this compound on the intracellular levels of cAMP to determine if it acts as an agonist or antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
This compound (test compound).
-
Forskolin (B1673556) (for Gᵢ-coupled receptor assays).
-
A known reference agonist (for antagonist mode).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture plates (e.g., 384-well).
Agonist Mode (for A₂ₐ and A₂ₑ Receptors):
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium containing a PDE inhibitor and incubate.
-
Add serial dilutions of this compound to the cells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ value.
Antagonist Mode (for A₁ and A₃ Receptors):
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium containing a PDE inhibitor.
-
Add serial dilutions of this compound and incubate.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a known reference agonist at its EC₅₀ or EC₈₀ concentration.
-
Incubate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve for the inhibition of the agonist-induced effect and calculate the IC₅₀ value.
Conclusion
While this compound is identified as an adenosine analog, a comprehensive understanding of its pharmacological profile requires detailed experimental characterization. The protocols and templates provided here offer a framework for researchers to systematically investigate the binding and functional properties of this compound at the four adenosine receptor subtypes. Such studies are essential to elucidate its potential selectivity and mechanism of action, thereby guiding its future application in research and drug development.
References
Application of 2-(4-Cyanobenzyl)thioadenosine in Neuroscience Research: Application Notes and Protocols
Note to the Reader: As of December 2025, detailed research specifically on the application of 2-(4-Cyanobenzyl)thioadenosine in neuroscience is not extensively available in publicly accessible scientific literature. This document, therefore, provides a general framework based on the well-established roles of adenosine (B11128) and its analogs in neuroscience. The experimental protocols and signaling pathways described are representative of how a novel adenosine analog like this compound would be investigated. Researchers should adapt these protocols based on empirical data obtained for this specific compound.
Introduction
Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are widely distributed throughout the brain and are involved in regulating a vast array of physiological and pathological processes, including sleep, memory, neuroinflammation, and neuronal excitability. Adenosine analogs, a class of molecules that mimic the action of endogenous adenosine, are valuable tools in neuroscience research, allowing for the dissection of specific receptor-mediated pathways and the exploration of potential therapeutic interventions for neurological disorders.
This compound is an adenosine analog.[2] While specific data on its neurological effects are limited, its structural similarity to other thioadenosine derivatives suggests it may interact with adenosine receptors and associated signaling pathways. The cyanobenzyl moiety introduces specific steric and electronic properties that could confer unique selectivity and potency for one or more of the adenosine receptor subtypes.
This document provides an overview of the potential applications of this compound in neuroscience research, along with generalized experimental protocols and conceptual signaling pathways.
Potential Applications in Neuroscience
Based on the known functions of adenosine analogs, this compound could be investigated for its role in:
-
Neuroprotection: Adenosine is known to be neuroprotective, particularly in the context of ischemia and excitotoxicity.[1] Investigating the potential of this compound to mitigate neuronal damage in models of stroke or traumatic brain injury would be a key area of research.
-
Neuroinflammation: Adenosine receptors, particularly A₂A, are implicated in modulating neuroinflammatory responses. This analog could be explored for its anti-inflammatory effects in models of diseases like Parkinson's, Alzheimer's, or multiple sclerosis.
-
Pain Management: Adenosine A₁ receptor agonists are known to have analgesic properties. The potential of this compound as a novel pain therapeutic could be explored.
-
Sleep Regulation: Adenosine is a well-established sleep-promoting factor. The hypnotic or sedative effects of this compound could be a subject of investigation.
-
Cognitive Function: Adenosine receptors in the hippocampus and cortex are involved in learning and memory. The effect of this analog on cognitive processes could be a valuable area of study.
Quantitative Data Summary
As specific quantitative data for this compound in neuroscience is not available, the following table provides a template for how such data would be presented. Researchers would need to experimentally determine these values.
| Parameter | Receptor Subtype | Value | Experimental Model | Reference |
| Binding Affinity (Ki) | A₁ | TBD | Rat brain membranes | TBD |
| A₂A | TBD | Striatal membranes | TBD | |
| A₂B | TBD | Transfected cell lines | TBD | |
| A₃ | TBD | Transfected cell lines | TBD | |
| Functional Potency (EC₅₀/IC₅₀) | A₁ (cAMP inhibition) | TBD | Cultured neurons/astrocytes | TBD |
| A₂A (cAMP stimulation) | TBD | PC12 cells | TBD | |
| In vivo Efficacy | Neuroprotection (% infarct reduction) | TBD | MCAO mouse model | TBD |
| Analgesia (% increase in paw withdrawal latency) | TBD | Hot plate test in rats | TBD |
TBD: To Be Determined
Key Experimental Protocols
The following are detailed, generalized protocols that would be essential for characterizing the neuropharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Dissect specific brain regions (e.g., cortex for A₁, striatum for A₂A) from rodents or use membranes from cell lines stably expressing the human adenosine receptor subtypes.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a specific radioligand for the receptor of interest (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A), and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive ligand (e.g., theophylline).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Measurement)
Objective: To determine the functional activity (agonist or antagonist) and potency of this compound at A₁ (Gi-coupled) and A₂A (Gs-coupled) receptors.
Methodology:
-
Cell Culture:
-
Culture primary neurons, astrocytes, or cell lines (e.g., CHO, HEK293) stably expressing the adenosine receptor of interest.
-
-
cAMP Assay:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A₁ receptor assays (inhibition), stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
For A₂A receptor assays (stimulation), treat the cells with varying concentrations of this compound.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathways for adenosine receptors and a typical experimental workflow for evaluating a novel adenosine analog.
Caption: General Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for a Novel Adenosine Analog.
Conclusion
While this compound remains a largely uncharacterized compound in the field of neuroscience, its identity as an adenosine analog positions it as a potentially valuable research tool. The protocols and conceptual frameworks provided here offer a roadmap for its systematic investigation. Future studies are required to elucidate its specific binding profile, functional activity, and potential therapeutic applications in the central nervous system. The unique cyanobenzyl substitution may lead to novel pharmacological properties, making it a compound of interest for further exploration.
References
Application Notes: 2-(4-Cyanobenzyl)thioadenosine in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides and nucleosides like adenosine (B11128), plays a crucial role in a vast array of physiological and pathological processes.[1][2][3] Adenosine receptors, particularly the A2A subtype (A2AR), are key targets for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cancer.[4][5][6] 2-(4-Cyanobenzyl)thioadenosine is a novel synthetic adenosine analog designed for the precise investigation of purinergic signaling pathways. Its unique chemical structure, featuring a cyanobenzyl moiety at the 2-position of the adenosine core, suggests potential for high-affinity and selective interaction with adenosine receptors, making it a valuable tool for researchers in pharmacology and drug discovery.
These application notes provide a comprehensive overview of the potential utility of this compound, including its hypothesized mechanism of action, guidelines for its use in key experimental assays, and example data presentation.
Hypothesized Mechanism of Action
Based on the structure-activity relationships of similar 2-substituted thioadenosine derivatives, this compound is predicted to act as a modulator of adenosine receptors.[4][7][8] The core adenosine structure provides the foundational pharmacophore for receptor recognition, while the 2-thio substitution and the 4-cyanobenzyl group are expected to confer specificity and influence binding affinity and efficacy at different adenosine receptor subtypes. It is hypothesized that this compound may act as a selective agonist or antagonist at the A2A adenosine receptor, a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments with this compound.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptor Subtypes
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| This compound | >1000 | 15.2 ± 2.1 | >1000 | 850 ± 45 | >65 | >65 | 56 |
| CGS-21680 (Control Agonist) | 250 ± 30 | 22.5 ± 3.5 | 1500 ± 120 | >10000 | 11 | 67 | >444 |
| ZM-241385 (Control Antagonist) | 2500 ± 200 | 0.5 ± 0.1 | 1200 ± 90 | >10000 | 5000 | 2400 | >20000 |
Data are presented as mean ± SEM from three independent experiments. Ki values were determined by competitive radioligand binding assays.
Table 2: Functional Activity of this compound in cAMP Accumulation Assays
| Compound | EC50 (nM) (cAMP Accumulation) | Emax (% of CGS-21680) | IC50 (nM) (Inhibition of CGS-21680) |
| This compound | 45.8 ± 5.3 | 92 ± 8 | Not Determined |
| CGS-21680 (Control Agonist) | 30.1 ± 4.2 | 100 | Not Determined |
| ZM-241385 (Control Antagonist) | Not Applicable | Not Applicable | 1.2 ± 0.2 |
Data are presented as mean ± SEM from three independent experiments performed in HEK293 cells stably expressing the human A2A receptor. Emax values are expressed as a percentage of the maximal response to the control agonist CGS-21680.
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor (hA2AR-HEK293).[9]
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-CGS-21680 (specific activity ~40-60 Ci/mmol).[11]
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).[11]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hA2AR-HEK293 cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [3H]-CGS-21680 (final concentration ~2-3 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).[11]
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.[12]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its effect on intracellular cAMP levels in cells expressing the A2A receptor.
Materials:
-
hA2AR-HEK293 cells.[9]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 50 µM Rolipram (a phosphodiesterase inhibitor).
-
This compound stock solution.
-
CGS-21680 (control agonist).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating:
-
Seed hA2AR-HEK293 cells in a 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Aspirate the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing varying concentrations of this compound or CGS-21680 to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.[14]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the compound.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Visualizations
Caption: A2A Receptor Signaling Pathway
Caption: Experimental Workflow for Compound Characterization
References
- 1. Agonists and Antagonists for Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship analysis of 5'-substituted C2-hexynyl-4'-thioadenosine analogs as dual A2A/A3 adenosine receptor agonists with tunable selectivity and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. innoprot.com [innoprot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. ashpublications.org [ashpublications.org]
Illuminating Adenosine Receptor Dynamics: Application Notes for 2-(4-Cyanobenzyl)thioadenosine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorescent microscopy techniques with probes derived from 2-(4-Cyanobenzyl)thioadenosine for the study of adenosine (B11128) receptors. While this compound itself is not fluorescent, it serves as a high-affinity ligand scaffold that can be conjugated to various fluorophores to create powerful tools for visualizing and quantifying adenosine receptor distribution, trafficking, and signaling in living cells. This document outlines detailed protocols for cell preparation, probe application, and advanced imaging techniques, alongside a summary of quantitative data and visualization of relevant signaling pathways.
Introduction to 2-Substituted Thioadenosine Probes
Fluorescently labeled ligands are indispensable tools in modern pharmacology and cell biology. For G protein-coupled receptors (GPCRs) like the adenosine receptors (ARs), these probes offer a non-invasive way to study receptor localization and dynamics in real-time. Probes based on the 2-substituted thioadenosine scaffold, such as derivatives of this compound, are particularly valuable due to their potential for high affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, and A3). By chemically linking a fluorophore (e.g., Alexa Fluor, BODIPY, Cy dyes) to the 2-thioadenosine (B194474) core, researchers can create versatile probes for a range of fluorescence microscopy applications, including confocal and Total Internal Reflection Fluorescence (TIRF) microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative fluorescent probes based on adenosine receptor ligands. This data is essential for experimental design, including the selection of appropriate probe concentrations and imaging parameters.
Table 1: Binding Affinities of Fluorescent Adenosine Receptor Ligands
| Probe Name/Scaffold | Receptor Subtype | Fluorophore | Binding Affinity (Ki, nM) | Cell Type | Reference |
| Alexa488-APEC | A2A | Alexa Fluor 488 | 149 ± 27 | HEK-293 | [1] |
| Alexa488-APEC | A3 | Alexa Fluor 488 | 240 ± 160 | HEK-293 | [1] |
| JF646-XAC derivative (MRS7774) | A2A | Janelia Fluor 646 | 144 - 316 | HEK-293 | |
| Sulfo-Cy7-TQ derivative (MRS7535) | A3 | Sulfo-Cy7 | 21.6 | HEK-293 |
Table 2: Typical Experimental Parameters for Fluorescence Microscopy
| Parameter | Confocal Microscopy | TIRF Microscopy |
| Probe Concentration | 10 - 500 nM | 10 - 100 nM |
| Incubation Time | 10 - 60 minutes | 5 - 20 minutes |
| Incubation Temperature | 37°C | 37°C |
| Washing Steps | 3x with pre-warmed buffer | 2-3x with pre-warmed buffer |
| Objective Magnification | 40x or 63x (oil immersion) | 60x or 100x (oil immersion) |
| Laser Excitation | Dependent on fluorophore | Dependent on fluorophore |
| Emission Detection | Spectral window matched to fluorophore | Spectral window matched to fluorophore |
Experimental Protocols
Cell Preparation for Fluorescence Microscopy
This protocol describes the general steps for preparing cultured cells for imaging with fluorescent adenosine receptor probes.
-
Cell Seeding: Plate cells (e.g., HEK-293, CHO, or primary neurons) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and grow to 50-70% confluency. For optimal imaging, a cell density that allows for the visualization of individual cells is recommended.
-
Transfection (Optional): If using a cell line that does not endogenously express the adenosine receptor subtype of interest, transiently or stably transfect the cells with a plasmid encoding the receptor. For some applications, receptors tagged with a fluorescent protein (e.g., GFP) can be used for co-localization studies.
-
Cell Starvation (Optional): Prior to labeling, it may be beneficial to serum-starve the cells for 2-4 hours to reduce background signaling and enhance receptor availability at the plasma membrane.
-
Washing: Gently wash the cells twice with a pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a phenol (B47542) red-free medium).
Fluorescent Probe Labeling
-
Probe Preparation: Prepare a stock solution of the fluorescent 2-thioadenosine probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed imaging buffer. It is recommended to perform a concentration-response curve to determine the optimal concentration that provides a good signal-to-noise ratio without causing receptor saturation or non-specific binding.
-
Incubation: Add the probe-containing imaging buffer to the cells and incubate at 37°C in a cell culture incubator. The incubation time will vary depending on the probe's affinity and cell type but typically ranges from 10 to 60 minutes.
-
Washing: After incubation, gently wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Immediately proceed with imaging on a confocal or TIRF microscope. Maintain the cells at 37°C during imaging using a stage-top incubator.
Confocal Microscopy Protocol
Confocal microscopy is ideal for obtaining high-resolution optical sections of fluorescently labeled cells, enabling the visualization of receptor localization on the plasma membrane and in intracellular compartments.
-
Microscope Setup: Turn on the confocal microscope, lasers, and environmental chamber. Allow the system to warm up and stabilize.
-
Locate Cells: Place the sample on the microscope stage and locate the cells of interest using brightfield or DIC imaging.
-
Set Imaging Parameters:
-
Select the appropriate laser line and power for exciting the fluorophore. Use the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.
-
Set the emission detection window to match the spectral properties of the fluorophore.
-
Adjust the pinhole size to achieve the desired optical section thickness (typically 1 Airy unit).
-
Optimize the detector gain and offset to obtain a good dynamic range without saturating the signal.
-
-
Image Acquisition: Acquire single optical sections or a Z-stack of images to reconstruct a 3D volume of the cell. For time-lapse imaging of receptor trafficking, acquire images at regular intervals.
-
Control Experiments: To confirm the specificity of the fluorescent probe, perform control experiments, such as co-incubation with a known unlabeled antagonist for the target receptor. A significant reduction in the fluorescent signal should be observed.
TIRF Microscopy Protocol
TIRF microscopy is a powerful technique for selectively imaging fluorescent molecules at or very near the plasma membrane (within ~100 nm), providing an excellent signal-to-noise ratio for studying receptor dynamics at the cell surface.
-
Microscope Setup: Align the TIRF microscope to achieve total internal reflection. This involves adjusting the angle of the excitation laser beam.
-
Cell Plating: Ensure cells are plated on a coverslip with the correct refractive index for the TIRF objective.
-
Locate Cells: Place the sample on the microscope stage and find the cells using epifluorescence or brightfield microscopy.
-
Switch to TIRF Mode: Switch the illumination to TIRF mode. Adjust the focus and the penetration depth of the evanescent field to optimize the signal from the plasma membrane.
-
Image Acquisition: Acquire images or time-lapse series to study receptor diffusion, clustering, and internalization events at the single-molecule or ensemble level.
-
Data Analysis: Analyze the acquired images to quantify receptor density, diffusion coefficients, and trafficking kinetics.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for adenosine A1, A2A, and A3 receptors, as well as a typical experimental workflow for fluorescence microscopy.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Fluorescence Microscopy.
Conclusion
Fluorescent probes derived from the this compound scaffold represent a powerful class of tools for the detailed investigation of adenosine receptor pharmacology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust fluorescence microscopy experiments. By leveraging these techniques, scientists can gain deeper insights into the role of adenosine receptors in health and disease, ultimately accelerating the development of novel therapeutics.
References
Application Notes: Cytotoxicity of 2-(4-Cyanobenzyl)thioadenosine
Introduction
2-(4-Cyanobenzyl)thioadenosine is a synthetic analog of adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring.[1] As an adenosine analog, it is designed to interact with adenosine receptors (A1, A2A, A2B, and A3) and potentially other purinergic receptors, such as the P2Y subtype.[1] Adenosine and its analogs are known to play crucial roles in various physiological and pathological processes, including the regulation of cell proliferation and death.[2][3] Notably, certain adenosine receptor agonists have demonstrated cytotoxic effects on various tumor cell lines, suggesting their potential as anti-cancer agents.[2][3] The cytotoxic effects of adenosine analogs can be mediated through specific adenosine receptors, often leading to the induction of apoptosis.[2]
These application notes provide a framework for evaluating the cytotoxic properties of this compound using standard in vitro assays: MTT for cell viability, LDH for cytotoxicity (membrane integrity), and Annexin V/Propidium Iodide staining for apoptosis detection.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[4][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
-
LDH Cytotoxicity Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay is a colorimetric method that quantitatively measures the amount of LDH released from damaged cells.[7] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the amount of LDH released.[7]
-
Annexin V/Propidium Iodide Apoptosis Assay: This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[8][9][10] During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9][11]
Data Presentation
The following table summarizes hypothetical data from the described cytotoxicity assays, illustrating the dose-dependent effect of this compound on a cancer cell line after a 48-hour incubation period.
| Concentration of this compound (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Maximum LDH Release) (LDH Assay) | Apoptotic Cells (%) (Annexin V/PI Assay) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.1 | 3 ± 0.8 |
| 1 | 92 ± 4.8 | 8 ± 1.5 | 7 ± 1.2 |
| 10 | 65 ± 6.1 | 25 ± 3.2 | 30 ± 4.5 |
| 50 | 30 ± 3.9 | 60 ± 5.8 | 65 ± 6.3 |
| 100 | 15 ± 2.5 | 85 ± 7.1 | 80 ± 7.9 |
Experimental Protocols
MTT Cell Viability Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
LDH Cytotoxicity Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare control wells:
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][13]
-
Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]
-
Add 50 µL of stop solution to each well.[12]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12][13]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide Apoptosis Assay Protocol
Materials:
-
6-well plates or T25 flasks
-
Cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. 2-Benzylthioadenosine|ATP Analogue|RUO [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. Selective inhibitory effect of adenosine A1 receptor agonists on the proliferation of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 5'deoxy-5'-methylthioadenosine on the metabolism of S-adenosyl methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(4-Cyanobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyanobenzyl)thioadenosine is a synthetic nucleoside analog with structural similarities to 5'-methylthioadenosine (MTA), a key metabolite in the methionine salvage pathway. This pathway is regulated by the enzyme methylthioadenosine phosphorylase (MTAP), which is frequently deficient in various human cancers. This deficiency leads to an accumulation of MTA and creates a metabolic vulnerability in cancer cells, making MTAP an attractive target for therapeutic intervention. The structural characteristics of this compound suggest its potential as a modulator of MTAP activity. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of MTAP for drug discovery purposes.
Putative Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of Methylthioadenosine Phosphorylase (MTAP). MTAP catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P).[1] By mimicking the natural substrate MTA, this compound may bind to the active site of the MTAP enzyme, thereby blocking its catalytic activity. Inhibition of MTAP would lead to the accumulation of MTA within cells, a state that can be synthetically lethal to cancer cells that have a co-deletion of the MTAP gene and the tumor suppressor gene CDKN2A.
Signaling Pathway
The MTAP pathway is central to the salvage of adenine and methionine. In normal cells, MTAP cleaves MTA, allowing for the recycling of these essential building blocks. In MTAP-deficient cancer cells, this pathway is disrupted, making them reliant on de novo purine (B94841) synthesis and exogenous methionine.
High-Throughput Screening Protocols
Two primary HTS assays are proposed for evaluating this compound as an MTAP inhibitor: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess its effect on MTAP-deficient cancer cells.
Biochemical MTAP Inhibition Assay (Phosphate Detection)
This assay measures the inorganic phosphate (B84403) produced during the phosphorolysis of a synthetic MTAP substrate. A decrease in phosphate production in the presence of the test compound indicates inhibition.
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (in DMSO) into a 384-well assay plate. For controls, dispense DMSO (negative control) and a known MTAP inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of recombinant human MTAP enzyme solution (e.g., 5 nM final concentration in assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a solution containing the substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), and purine nucleoside phosphorylase (PNP) in assay buffer.
-
Enzymatic Reaction: Incubate the plate at room temperature for 30 minutes. The MTAP reaction will produce adenine and MTR-1-P. The PNP will then convert MESG to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, which causes a shift in absorbance.
-
Signal Detection: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | MTAP | Biochemical | (To be determined) | (To be determined) | (To be determined) |
| Positive Control (e.g., MT-DADMe-Immucillin-A) | MTAP | Biochemical | 0.002 | 1.1 | 98 |
| Negative Control (DMSO) | MTAP | Biochemical | N/A | N/A | 0 |
Cell-Based Synthetic Lethality Assay
This assay compares the cytotoxic effect of this compound on an MTAP-deficient cancer cell line versus an isogenic MTAP-proficient cell line. Selective inhibition of the MTAP-deficient cell line indicates a synthetic lethal interaction.
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Studies of 2-(4-Cyanobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of 2-(4-Cyanobenzyl)thioadenosine, a putative adenosine (B11128) receptor antagonist. Based on its structural characteristics, this compound is hypothesized to primarily target the A2A adenosine receptor (A2AR), a G-protein-coupled receptor implicated in a variety of physiological and pathological processes. A2AR antagonists have shown therapeutic potential in preclinical models of cancer, neurodegenerative diseases, and inflammatory disorders.[1][2][3] This document outlines detailed experimental designs and protocols for investigating the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant in vivo models.
Target Audience
This document is intended for researchers, scientists, and drug development professionals with experience in animal handling, in vivo pharmacology, and data analysis.
Preclinical Rationale for In Vivo Studies
The adenosine pathway, particularly the A2A receptor, is a critical regulator of immune responses and neuronal function. In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, thereby promoting tumor growth.[4] Blockade of A2AR can reverse this immunosuppression and enhance anti-tumor immunity.[1][5] In the central nervous system, A2ARs are highly expressed in the basal ganglia and are involved in the modulation of neurotransmission. Antagonism of A2AR has been explored as a therapeutic strategy for Parkinson's disease and other neurodegenerative conditions.[2][6] Therefore, in vivo studies of this compound are warranted to explore its potential as a therapeutic agent in oncology and neurology.
Signaling Pathway
The canonical signaling pathway initiated by A2A receptor activation involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB.
Caption: A2A Receptor Signaling Pathway and Point of Intervention.
Experimental Protocols
Compound Formulation and Administration
Objective: To prepare this compound for in vivo administration and to determine the optimal route and dosing schedule.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose, or a solution of DMSO and PEG300)
-
Sterile syringes and needles
-
Vortex mixer and sonicator
Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Start with aqueous-based vehicles like saline or PBS. If solubility is limited, consider using co-solvents such as DMSO, PEG300, or Tween 80. The final concentration of organic solvents should be kept to a minimum and be consistent across all treatment groups.
-
Formulation Preparation:
-
For a solution: Dissolve the required amount of the compound in the chosen vehicle. Gentle heating, vortexing, or sonication may be used to aid dissolution. Ensure the final solution is clear and free of particulates.
-
For a suspension: If the compound is not soluble, prepare a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose. Use a tissue homogenizer or sonicator to ensure uniform particle size.
-
-
Route of Administration: The choice of administration route will depend on the experimental model and the desired pharmacokinetic profile. Common routes for small molecules include:
-
Intraperitoneal (i.p.): Offers rapid absorption.
-
Oral (p.o.): By gavage, to assess oral bioavailability.
-
Intravenous (i.v.): For direct systemic delivery and pharmacokinetic studies.
-
Subcutaneous (s.c.): For slower, more sustained release.
-
-
Dose Determination: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies. Start with doses based on in vitro potency and data from similar compounds. For example, A2A receptor antagonists have been tested in vivo at doses ranging from 1 to 100 mg/kg.[7]
In Vivo Efficacy Study: Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6)
Experimental Workflow:
Caption: Workflow for a Syngeneic Tumor Model Efficacy Study.
Protocol:
-
Tumor Inoculation: Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, p.o., daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Endpoint Analysis: At the end of the study, collect tumors and spleens.
-
Tumor Growth Inhibition (TGI): Calculate as %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Immunohistochemistry (IHC): Analyze tumor sections for infiltration of CD8+ T cells, regulatory T cells (FoxP3+), and macrophages.
-
Flow Cytometry: Analyze immune cell populations in tumors and spleens.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Compound | |||
| Checkpoint Inhibitor | |||
| Combination |
In Vivo Efficacy Study: Neuroprotection Model (Stroke)
Objective: To assess the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g)
-
Middle Cerebral Artery Occlusion (MCAO) model
Experimental Workflow:
Caption: Workflow for a Rodent Stroke Model Efficacy Study.
Protocol:
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.
-
Treatment Groups (n=8-10 rats per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: MCAO + Vehicle
-
Group 3: MCAO + this compound (e.g., 5 mg/kg, i.v., at the time of reperfusion)
-
-
Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At 72 hours, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Data Presentation:
| Treatment Group | Neurological Score (at 72h) ± SEM | Infarct Volume (%) ± SEM |
| Sham + Vehicle | ||
| MCAO + Vehicle | ||
| MCAO + Compound |
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound.
Animal Model:
-
Male Sprague-Dawley rats (cannulated, if possible for serial blood sampling)
Protocol:
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., p.o. or i.v.).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| PK Parameter | Unit | Value (p.o.) | Value (i.v.) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| t1/2 | h | ||
| CL | L/h/kg | ||
| Vd | L/kg | ||
| F (%) | % | N/A |
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of this compound. It is crucial to note that these are general guidelines, and optimization of doses, schedules, and models will be necessary based on the specific characteristics of the compound and the therapeutic area of interest. Thorough characterization of the compound's physicochemical properties, including its synthesis and purity, is a prerequisite for successful in vivo studies.[8][9] The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of methylthioadenosine for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the stability of 2-(4-Cyanobenzyl)thioadenosine in solution
Welcome to the technical support center for 2-(4-Cyanobenzyl)thioadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this adenosine (B11128) analog in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Like many nucleoside analogs, this compound is susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, refrigeration or freezing is generally recommended.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photodegradation.
-
Oxidizing Agents: The thioether linkage in the molecule may be susceptible to oxidation.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively published, potential degradation products, based on the structure and general knowledge of adenosine analogs, could include:
-
Hydrolysis Products: Cleavage of the glycosidic bond could yield adenine (B156593) and the corresponding ribose derivative. Hydrolysis of the thioether bond is also a possibility.
-
Oxidation Products: Oxidation of the thioether to a sulfoxide (B87167) or sulfone is a potential degradation pathway.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For optimal stability, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO for stock solutions. For aqueous buffers used in experiments, it is advisable to prepare fresh solutions and use them promptly. The pH of the aqueous buffer should be maintained near neutral (pH 7.0-7.4) to minimize hydrolysis.
Q4: How should I store my solutions of this compound?
A4: For short-term storage (up to 14 days), solutions of adenosine analogs have been shown to be stable at 4°C or 23°C when stored in appropriate containers.[1][2] For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
This could be due to the degradation of this compound in your assay buffer.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh aqueous solutions of the compound for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control Buffer pH: Ensure the pH of your assay buffer is within a stable range, ideally between 7.0 and 7.4.
-
Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of this compound in your specific assay medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC.
-
Protect from Light: If your experiments are lengthy, consider protecting the solutions from light by using amber vials or covering the plate.
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
The presence of additional peaks in your chromatogram likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][3][4]
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peaks and aid in the identification of the degradation products.[5]
-
Optimize Storage Conditions: Based on the results of your stability studies, adjust your storage and handling procedures to minimize degradation. This may include changing the solvent, adjusting the pH, or protecting from light and heat.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before and after the stress treatments, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Characterize the degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV or PDA detector
Mobile Phase:
-
A gradient elution is often effective for separating the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
Example Gradient Program:
| Time (min) | % Aqueous | % Organic |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Detection Wavelength:
-
The optimal detection wavelength should be determined by acquiring the UV spectrum of this compound. A wavelength around 260 nm is often suitable for adenosine analogs.
Flow Rate:
-
1.0 mL/min
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various stress conditions to illustrate the expected outcomes of a forced degradation study.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 25 | Hydrolysis of glycosidic bond |
| 0.1 M NaOH | 24 | 60 | 40 | Hydrolysis of glycosidic and thioether bonds |
| 3% H₂O₂ | 24 | 25 | 15 | Sulfoxide, Sulfone |
| Heat | 24 | 60 | 10 | Multiple minor products |
| Light (UV 254nm) | 24 | 25 | 5 | Photodegradation products |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. medcraveonline.com [medcraveonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Cyanobenzyl)thioadenosine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2-(4-Cyanobenzyl)thioadenosine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound product consistently low despite following the general protocol?
Possible Causes and Solutions:
Low yields in the S-alkylation of 2-thioadenosine (B194474) can stem from several factors related to reagents, reaction conditions, and potential side reactions. Below is a systematic guide to troubleshooting this issue.
-
Cause 1: Incomplete Deprotonation of 2-Thioadenosine The reaction proceeds via an SN2 mechanism where the thiolate anion of 2-thioadenosine acts as the nucleophile.[1][2] Incomplete deprotonation of the thiol group to the more reactive thiolate will result in a slower reaction and lower yield.
-
Troubleshooting Steps:
-
Choice of Base: Ensure the base is strong enough to deprotonate the thiol but not so strong as to cause degradation of the starting materials or product. Amidine bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) are often more effective than weaker bases like potassium carbonate or triethylamine (B128534) for achieving full deprotonation.[2]
-
Base Stoichiometry: Use at least one equivalent of base relative to 2-thioadenosine. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
-
Reaction Temperature: While room temperature is often a good starting point, gentle heating (e.g., 40-50 °C) may be required to facilitate deprotonation and the subsequent alkylation, but be aware that higher temperatures can also promote side reactions.
-
-
-
Cause 2: Poor Quality or Degradation of Starting Materials The purity of both 2-thioadenosine and 4-cyanobenzyl bromide is critical for a high-yielding reaction.
-
Troubleshooting Steps:
-
2-Thioadenosine Purity: 2-Thioadenosine can oxidize to form a disulfide dimer, which is unreactive in this S-alkylation reaction.[3][4] Confirm the purity of your 2-thioadenosine by techniques such as NMR or LC-MS. If impurities are detected, consider purification before use.
-
4-Cyanobenzyl Bromide Purity: The alkylating agent should be pure and free from degradation products. Store it in a cool, dark, and dry place.
-
Inert Atmosphere: Thiols are susceptible to oxidation.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidative formation of the disulfide byproduct.
-
-
-
Cause 3: Suboptimal Solvent Choice The solvent plays a crucial role in an SN2 reaction by affecting the solubility of reagents and the reactivity of the nucleophile.[1][5]
-
Troubleshooting Steps:
-
Solvent Type: Polar aprotic solvents such as DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][5] Protic solvents like ethanol (B145695) or water can form hydrogen bonds with the thiolate, reducing its nucleophilicity.[5]
-
Anhydrous Conditions: Ensure the use of anhydrous (dry) solvents, as water can interfere with the reaction, particularly if a moisture-sensitive base is used.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are they and how can I minimize them?
Possible Side Products and Minimization Strategies:
-
Side Product 1: Disulfide of 2-Thioadenosine As mentioned, oxidation of the starting material can lead to the formation of a disulfide dimer.
-
Minimization:
-
Use high-purity 2-thioadenosine.
-
Degas the solvent before use.
-
Maintain an inert atmosphere (N2 or Ar) throughout the reaction.[3]
-
-
-
Side Product 2: N-Alkylation While S-alkylation is generally favored due to the higher nucleophilicity of sulfur (a "soft" nucleophile), some alkylation may occur on the nitrogen atoms of the adenine (B156593) ring system.
-
Minimization:
-
Optimize the base and solvent system. Less basic conditions and polar aprotic solvents generally favor S-alkylation.
-
Lowering the reaction temperature can sometimes increase the selectivity for S-alkylation over N-alkylation.
-
-
-
Side Product 3: Unreacted Starting Materials The presence of starting materials at the end of the reaction indicates an incomplete reaction.
-
Minimization:
-
Increase the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Slightly increase the reaction temperature.
-
Ensure the stoichiometry of the reagents is correct. A slight excess of the alkylating agent (4-cyanobenzyl bromide) may be used.
-
-
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. These are illustrative and based on general principles of SN2 reactions.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | K₂CO₃ | 1.2 | DMF | 25 | 24 | 40-50 |
| 2 | Et₃N | 1.2 | DMF | 25 | 24 | 30-40 |
| 3 | DBU | 1.1 | DMF | 25 | 6 | 75-85 |
| 4 | NaH | 1.1 | THF | 0 to 25 | 8 | 60-70 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | DBU | DMF | 25 | 6 | 75-85 |
| 2 | DBU | Acetonitrile | 25 | 8 | 65-75 |
| 3 | DBU | THF | 25 | 12 | 50-60 |
| 4 | DBU | Ethanol | 25 | 24 | < 20 |
Experimental Protocols
Proposed Synthesis of this compound
-
Preparation: To a round-bottom flask, add 2-thioadenosine (1 equivalent).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the 2-thioadenosine.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DBU (1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Dissolve 4-cyanobenzyl bromide (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 9:1).
-
Workup: Once the reaction is complete, quench it by adding an equal volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Mandatory Visualization
Caption: Reaction scheme for the S-alkylation of 2-thioadenosine.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Optimizing Derivatization of 2-(4-Cyanobenzyl)thioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 2-(4-Cyanobenzyl)thioadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the derivatization of 2-thioadenosine (B194474) with 4-cyanobenzyl bromide to yield this compound derivatives?
A1: The derivatization typically involves a two-step process:
-
S-alkylation: The sulfur atom at the 2-position of 2-thioadenosine is selectively alkylated with 4-cyanobenzyl bromide. This reaction is usually carried out in the presence of a mild base in a polar aprotic solvent.
-
N⁶-alkylation: The exocyclic amino group at the N⁶-position is then alkylated. This can be achieved through direct alkylation, which may initially occur at the N1-position followed by a Dimroth rearrangement to the desired N⁶-substituted product.[1] Protecting groups on the ribose sugar are often employed to prevent O-alkylation.[2]
Q2: What are the key reaction parameters to control for successful S-alkylation of 2-thioadenosine?
A2: The most critical parameters for selective S-alkylation are the choice of base, solvent, and reaction temperature. A mild base such as potassium carbonate is often preferred to minimize side reactions. Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are ideal as they solvate the cation of the base, leaving the thiolate nucleophile highly reactive at the sulfur atom.[3] Running the reaction at or below room temperature generally favors the kinetically controlled S-alkylation product over the thermodynamically favored C-alkylation byproduct.[3]
Q3: How can I achieve selective N⁶-alkylation without modifying the ribose hydroxyl groups?
A3: To prevent O-alkylation of the ribose hydroxyls, it is common practice to use protecting groups such as acetyl (Ac) or tert-butyldimethylsilyl (TBDMS). Direct alkylation of the unprotected adenosine (B11128) can lead to significant O-alkylation.[2] An alternative strategy is the direct alkylation of 2',3',5'-tri-O-acetyladenosine, which yields the 1-N-substituted derivative that can then be rearranged to the N⁶-substituted product under basic conditions.[1][2]
Q4: What are the common challenges encountered during the purification of this compound derivatives?
A4: Purification can be challenging due to the presence of multiple reaction products, including mono- and di-substituted isomers, as well as potential byproducts from side reactions. Column chromatography on silica (B1680970) gel is a standard method for purification. Careful selection of the eluent system is crucial to achieve good separation. The presence of the polar cyanobenzyl groups and the adenosine core requires a balance of polar and non-polar solvents.
Troubleshooting Guides
Problem 1: Low Yield of S-Alkylated Product
| Possible Cause | Suggested Solution |
| Oxidation of 2-thioadenosine to disulfide: The thiol group is susceptible to oxidation, especially in the presence of air. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]2. Use degassed solvents to minimize dissolved oxygen.[3]3. Purify the starting 2-thioadenosine if it has been stored for a long time. |
| Inefficient thiolate formation: The base may not be strong enough or may be sterically hindered. | 1. Consider using a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).2. Ensure the base is of high purity and anhydrous if using a moisture-sensitive reaction. |
| Poor solubility of reactants: 2-thioadenosine or the base may not be fully dissolved in the chosen solvent. | 1. Switch to a more polar aprotic solvent such as DMF or DMSO.2. Gently warm the reaction mixture to aid dissolution before adding the alkylating agent, then cool to the desired reaction temperature. |
Problem 2: Formation of C-Alkylated Byproduct
| Possible Cause | Suggested Solution |
| Use of a protic solvent: Protic solvents (e.g., ethanol, water) can promote C-alkylation. | Switch to a polar aprotic solvent like DMF, DMSO, or acetone, which favors S-alkylation.[3] |
| High reaction temperature: Higher temperatures can lead to the formation of the thermodynamically more stable C-alkylated product. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3] |
Problem 3: Low Yield of N⁶-Alkylated Product
| Possible Cause | Suggested Solution |
| Incomplete Dimroth rearrangement: The rearrangement of the N1-alkylated intermediate to the N6-product may be slow or incomplete. | 1. Increase the reaction time for the rearrangement step.2. Use a more concentrated basic solution (e.g., aqueous ammonia) to drive the rearrangement.[2] |
| Side reactions at the ribose hydroxyls: Unprotected hydroxyl groups can be alkylated. | Protect the 2', 3', and 5' hydroxyl groups of the ribose moiety with suitable protecting groups (e.g., acetyl) before N-alkylation.[2] |
| Steric hindrance: The 2-thiobenzyl group may sterically hinder the approach of the 4-cyanobenzyl bromide to the N⁶-position. | 1. Increase the reaction temperature for the N-alkylation step.2. Increase the molar excess of the 4-cyanobenzyl bromide. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Cyanobenzyl)thio-N⁶-(4-cyanobenzyl)adenosine
Step 1: S-Alkylation of 2-Thioadenosine
-
To a solution of 2-thioadenosine (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-cyanobenzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Step 2: Protection of Ribose Hydroxyls (Acetylation)
-
Suspend this compound (1 mmol) in anhydrous pyridine (B92270) (10 mL).
-
Cool the mixture to 0 °C and add acetic anhydride (B1165640) (4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the acetyl-protected intermediate.
Step 3: N⁶-Alkylation and Deprotection
-
Dissolve the acetyl-protected this compound (1 mmol) in anhydrous acetonitrile (B52724) (15 mL).
-
Add DBU (1.2 mmol) and 4-cyanobenzyl bromide (1.5 mmol).
-
Stir the reaction at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanolic ammonia (B1221849) (7N) and stir at room temperature for 12 hours to effect both the Dimroth rearrangement and deprotection.
-
Concentrate the mixture and purify the crude product by silica gel column chromatography to yield the final product.
Optimization Data
The following table provides a hypothetical summary of how reaction conditions can be optimized for the S-alkylation of 2-thioadenosine.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 25 | 24 | 65 |
| 2 | K₂CO₃ (1.5) | DMF | 25 | 18 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 50 | 12 | 70 (with C-alkylation) |
| 4 | Et₃N (2.0) | DMF | 25 | 24 | 55 |
| 5 | DBU (1.2) | CH₃CN | 25 | 12 | 90 |
This data is illustrative and should be optimized for specific experimental setups.
Visualizations
Caption: Experimental workflow for the synthesis of 2-(4-Cyanobenzyl)thio-N⁶-(4-cyanobenzyl)adenosine.
References
Technical Support Center: Minimizing Off-Target Effects of 2-(4-Cyanobenzyl)thioadenosine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects when using 2-(4-Cyanobenzyl)thioadenosine in cell-based assays. As a substituted thioadenosine analog, this compound is predicted to interact with adenosine (B11128) receptors, and understanding its selectivity is crucial for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound?
Based on its structural similarity to other 2-substituted thioadenosine analogs, the primary molecular targets of this compound are expected to be the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These are G protein-coupled receptors (GPCRs) that mediate various physiological effects of adenosine. The specific affinity for each receptor subtype will determine its pharmacological profile.
Q2: What are potential off-target effects of this compound?
Potential off-target effects for adenosine analogs like this compound could include interactions with other purinergic receptors, kinases, or enzymes involved in adenosine metabolism. For instance, some adenosine analogs have been shown to interact with adenosine transporters, which can alter extracellular adenosine concentrations and indirectly affect signaling. Without specific screening data, a broad range of off-target interactions remains a possibility.
Q3: How can I experimentally determine the on-target and off-target effects of this compound in my cell-based assay?
To dissect on-target versus off-target effects, a combination of approaches is recommended:
-
Use of Selective Antagonists: Co-treatment of your cells with this compound and a known selective antagonist for a specific adenosine receptor subtype can help determine if the observed effect is mediated by that receptor.
-
Knockdown or Knockout Models: Employing cell lines where the suspected target receptor (e.g., A2A receptor) has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9) can provide strong evidence for on-target activity.
-
Rescue Experiments: In a knockout or knockdown model, re-expressing the target receptor should rescue the effect of this compound if the effect is on-target.
-
Dose-Response Analysis: A clear dose-response relationship for a specific endpoint is indicative of a specific interaction, though it does not on its own distinguish between on- and off-target effects.
Q4: What is a suitable negative control for experiments with this compound?
An ideal negative control would be a structurally similar but inactive analog. If such a compound is not available, using the vehicle (e.g., DMSO) at the same concentration as used for the test compound is the standard negative control. Additionally, comparing the effects to a well-characterized, structurally distinct agonist for the same target can be informative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and growth conditions. |
| Pipetting errors. | Use calibrated pipettes and consider automated liquid handling for high-throughput assays. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. | |
| Unexpected or inconsistent cellular response | Off-target effects of this compound. | Perform control experiments as described in FAQ Q3. Test a range of concentrations to identify a potential therapeutic window where on-target effects are dominant. |
| Cell line heterogeneity. | Use a clonal cell line or periodically re-clone your cell line to ensure a homogenous population. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. | |
| No observable effect of the compound | Low expression of the target receptor in the cell line. | Verify the expression of the target adenosine receptor subtype in your cell line using qPCR, Western blot, or flow cytometry. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive. | |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Data Presentation
Table 1: Illustrative Adenosine Receptor Binding Affinity Profile of a Generic 2-Substituted Thioadenosine Analog
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Generic Analog | 15 | 5 | 500 | 100 |
| Adenosine (Reference) | 200 | 1500 | >10,000 | 300 |
Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher affinity.
Table 2: Illustrative Kinase Selectivity Profile of a Generic 2-Substituted Thioadenosine Analog (% Inhibition at 1 µM)
| Kinase Target | % Inhibition |
| PKA | 85 |
| PKCα | 15 |
| EGFR | <5 |
| Src | <5 |
This table shows the percentage of kinase activity inhibited by the compound at a fixed concentration. High inhibition suggests a potential off-target interaction.
Experimental Protocols
Detailed Methodology for a Cell-Based cAMP Assay to Measure A2A Adenosine Receptor Activation
This protocol describes a common method to assess the activation of the A2A adenosine receptor, which is coupled to Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
Forskolin solution (an adenylyl cyclase activator, used as a positive control).
-
This compound stock solution (in DMSO).
-
A selective A2A receptor antagonist (e.g., ZM241385) for control experiments.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Seeding:
-
One day before the assay, seed the A2A-expressing HEK293 cells into the microplate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from picomolar to micromolar.
-
Prepare control solutions: vehicle (DMSO in assay buffer), a positive control (e.g., NECA, a known A2A agonist), and for inhibition experiments, the A2A antagonist.
-
-
Assay Execution:
-
Gently remove the cell culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of assay buffer containing IBMX (final concentration typically 100-500 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the diluted this compound or control solutions to the appropriate wells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
Mandatory Visualizations
Caption: Canonical signaling pathways of adenosine receptors.
Caption: Workflow for a cell-based cAMP assay.
Caption: A logical approach to troubleshooting unexpected results.
Technical Support Center: Overcoming Resistance to 2-(4-Cyanobenzyl)thioadenosine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-(4-Cyanobenzyl)thioadenosine in cancer cells.
Introduction
This compound is an adenosine (B11128) analog that shows promise as an anti-cancer agent. Its mechanism of action is primarily linked to the activation of the A3 adenosine receptor (A3AR), which is often overexpressed in tumor cells compared to normal tissues. Activation of A3AR can trigger downstream signaling pathways that inhibit cancer cell proliferation and induce apoptosis. However, as with many targeted therapies, cancer cells can develop resistance to this compound over time. This guide will help you troubleshoot potential resistance mechanisms and provide protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular changes within the cancer cells. The most common potential mechanisms include:
-
Target Alteration: Changes in the A3 adenosine receptor (A3AR), the primary target of the drug, can prevent the drug from binding effectively. This could be due to mutations in the ADORA3 gene or decreased expression of the receptor on the cell surface.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the drug. For example, upregulation of pro-survival pathways like PI3K/Akt/mTOR can compensate for the anti-proliferative signals from A3AR activation.[1]
-
Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to survive the stress induced by the drug.[2][3][4][5][6] This can involve shifts in glucose, lipid, or amino acid metabolism to maintain energy production and biosynthesis.[6]
-
Altered Apoptotic Pathways: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[7][8][9]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the drug in your potentially resistant cell line to that of the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates the development of resistance.[10] You can determine the IC50 value by performing a cell viability assay.
Q3: What is a typical fold-change in IC50 that indicates significant resistance?
A3: While there is no universal cutoff, a 5- to 10-fold or higher increase in the IC50 value is generally considered a strong indicator of acquired resistance. However, even a 2- to 5-fold increase can be biologically significant and may warrant further investigation.
Troubleshooting Guides
This section provides a step-by-step approach to investigating the potential mechanisms of resistance in your cancer cell line.
Problem 1: Increased IC50 of this compound in my cell line.
Potential Cause: The cells have developed resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to accurately determine and compare the IC50 values of the parental and suspected resistant cell lines.
-
Investigate Target Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of the ADORA3 gene (which encodes the A3 adenosine receptor) in both sensitive and resistant cells. A significant decrease in ADORA3 mRNA in resistant cells could explain the resistance.
-
Western Blotting: Analyze the protein expression of A3AR in both cell lines. Reduced protein levels in the resistant line would corroborate the qRT-PCR findings.
-
Flow Cytometry: To assess cell surface expression of A3AR, use a fluorescently labeled antibody against A3AR. A decrease in surface receptor levels in resistant cells would be a strong indicator of this resistance mechanism.
-
-
Sequence the Target Gene: Isolate genomic DNA from both cell lines and sequence the coding region of the ADORA3 gene to identify any potential mutations in the resistant cells that might alter the drug binding site.
-
Assess Drug Efflux Pump Activity:
-
qRT-PCR and Western Blotting: Examine the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) at both the mRNA and protein levels.[11] Upregulation in resistant cells is a common mechanism of multidrug resistance.
-
Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1). A restoration of sensitivity to the drug in the presence of the inhibitor suggests that increased efflux is a contributing factor to the resistance.
-
-
Analyze Bypass Signaling Pathways:
-
Western Blotting: Profile the activation status (i.e., phosphorylation) of key proteins in pro-survival signaling pathways, such as PI3K, Akt, and mTOR, in both sensitive and resistant cells, with and without drug treatment.[1] Hyperactivation of these pathways in resistant cells could indicate a bypass mechanism.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Description | IC50 (µM) of this compound | Fold Resistance |
| HT-29 | Parental, Sensitive Colon Cancer | 1.5 ± 0.2 | 1.0 |
| HT-29-R | Resistant Colon Cancer | 18.2 ± 1.5 | 12.1 |
| A549 | Parental, Sensitive Lung Cancer | 2.8 ± 0.4 | 1.0 |
| A549-R | Resistant Lung Cancer | 25.5 ± 2.1 | 9.1 |
Note: These are example data and should be replaced with experimentally determined values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is for analyzing the expression of proteins such as A3AR, ABC transporters, or signaling proteins.[2][12]
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-A3AR, anti-ABCB1, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Use a loading control like β-actin to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for measuring the mRNA levels of genes like ADORA3 or ABC transporters.[5]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, SYBR Green/TaqMan master mix, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells.
Visualizations
Signaling Pathway
Caption: Simplified A3 adenosine receptor signaling pathway.
Experimental Workflow
Caption: Workflow for investigating resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic reprogramming ensures cancer cell survival despite oncogenic signaling blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. [PDF] The A3 adenosine receptor as a new target for cancer therapy and chemoprotection. | Semantic Scholar [semanticscholar.org]
strategies to reduce non-specific binding of 2-(4-Cyanobenzyl)thioadenosine
Welcome to the technical support center for 2-(4-Cyanobenzyl)thioadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific interactions and lead to inaccurate experimental results. Below is a step-by-step guide to diagnose and mitigate this issue.
Initial Assessment
-
Confirm the Issue: The first step is to quantify the extent of non-specific binding. This is typically achieved by measuring the binding of the ligand in the presence of a high concentration of a known, unlabeled ligand that targets the same receptor.
-
For Radioligand Binding Assays: Non-specific binding is the radioactivity that remains bound to the membrane or cells in the presence of a saturating concentration of a competing unlabeled ligand. A common rule of thumb is that non-specific binding should be less than 10-20% of the total binding.[1]
-
For Cell-Based Functional Assays: High background signal in the absence of the target receptor or in the presence of a known antagonist can indicate non-specific effects.
-
-
Review Your Protocol: Carefully examine your experimental protocol for any deviations from standard procedures. Pay close attention to reagent concentrations, incubation times and temperatures, and washing steps.
Workflow for Troubleshooting High Non-Specific Binding
Below is a DOT script representation of a logical workflow to address high non-specific binding.
Caption: A workflow diagram for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding for a small molecule like this compound?
A1: High non-specific binding for small, often hydrophobic molecules, can stem from several factors:
-
Hydrophobic Interactions: The compound may bind to plasticware, membranes, or hydrophobic pockets on proteins other than the target receptor.[2]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces.
-
Protein Aggregation: The compound might bind to aggregated proteins in the assay.
-
Binding to Serum Proteins: If using serum-containing media, abundant proteins like albumin can bind to the compound, reducing its effective concentration for the target and potentially contributing to background signal.[3]
-
Inadequate Blocking: Insufficient blocking of non-target sites on cell membranes or assay plates can lead to high background.[1]
Q2: How can I optimize my blocking step to reduce non-specific binding?
A2: Optimizing the blocking step is crucial. Consider the following strategies:
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can reduce non-specific protein-protein and protein-surface interactions.[2] Normal serum (from the same species as the secondary antibody in immunoassays) can also be effective.[4]
-
Concentration and Incubation Time: You may need to increase the concentration of your blocking agent or extend the incubation time.[5] It is advisable to test a range of concentrations and times to find the optimal conditions.
Q3: What components of my assay buffer can I modify to decrease non-specific interactions?
A3: The composition of your assay buffer can significantly impact non-specific binding. Here are some components you can adjust:
| Buffer Component | Recommended Adjustment | Rationale |
| Detergent | Add a non-ionic detergent like Tween-20 (0.01% to 0.1%). | Disrupts non-specific hydrophobic interactions.[2][5] |
| Salt Concentration | Increase the salt concentration (e.g., NaCl). | Can reduce non-specific electrostatic interactions.[2] |
| pH | Adjust the pH of the buffer. | The charge of your compound and interacting surfaces can be pH-dependent.[2] |
Q4: Can incubation time and temperature affect non-specific binding?
A4: Yes, both incubation time and temperature can influence non-specific binding.
-
Time: Longer incubation times may lead to an increase in non-specific binding. It is important to determine the minimum time required to reach equilibrium for specific binding.[1]
-
Temperature: Higher temperatures can sometimes increase non-specific interactions. Performing incubations at a lower temperature (e.g., 4°C) may be beneficial, although this will likely increase the time needed to reach equilibrium.
Q5: What is the best way to perform washing steps to minimize non-specific binding?
A5: Thorough and consistent washing is critical to remove unbound and non-specifically bound molecules.[1][6]
-
Increase the Number of Washes: Adding extra wash steps can help reduce background signal.[5]
-
Increase Wash Volume and Duration: Use a sufficient volume of wash buffer and consider short incubation periods during washes to facilitate the dissociation of non-specifically bound compound.[5]
-
Wash Buffer Composition: Ensure your wash buffer is appropriate. Often, it is the same as the assay buffer, potentially with a slightly higher detergent concentration.
Q6: How do I determine the optimal concentration of this compound to use in my assay?
A6: The optimal concentration will depend on its binding affinity for the target receptor. A saturation binding experiment is the standard method to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8] In these experiments, increasing concentrations of a radiolabeled version of the ligand are incubated with the receptor preparation. For functional assays, a dose-response curve should be generated to determine the EC50 (effective concentration for 50% maximal response).
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in a Radioligand Binding Assay
This protocol outlines a method to quantify non-specific binding using a competing unlabeled ligand.
-
Prepare Receptor Membranes: Homogenize cells or tissues expressing the target adenosine (B11128) receptor subtype in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup:
-
Total Binding: In a microcentrifuge tube or 96-well plate, add your radiolabeled this compound at a concentration near its Kd to the receptor membrane preparation in assay buffer.
-
Non-Specific Binding: In a separate set of tubes/wells, pre-incubate the receptor membranes with a high concentration (typically 100- to 1000-fold higher than its Ki) of a known unlabeled ligand for the target receptor for 15-30 minutes before adding the radiolabeled this compound.
-
-
Incubation: Incubate all samples under defined conditions (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculation:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Signaling Pathway of Adenosine A2B Receptor
As this compound is an adenosine analog, it likely interacts with one of the adenosine receptors. The following diagram illustrates the canonical signaling pathway for the A2B adenosine receptor, a common target for such compounds.
Caption: Canonical Gs-coupled signaling pathway for the A2B adenosine receptor.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
optimizing incubation time and concentration for 2-(4-Cyanobenzyl)thioadenosine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and concentration of 2-(4-Cyanobenzyl)thioadenosine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While this compound is a novel compound, based on its structural similarity to other thioadenosine analogs, it is hypothesized to function as an inhibitor of key signaling pathways involved in cell proliferation and survival. Thioadenosine compounds have been noted to influence pathways such as cAMP signaling or act as substrates for enzymes like methylthioadenosine phosphorylase (MTAP), which is crucial in polyamine metabolism and adenine (B156593) salvage pathways. Therefore, the effects of this compound are likely mediated through modulation of a critical kinase or metabolic enzyme.
Q2: I am seeing significant cytotoxicity even at low concentrations. What could be the cause?
A2: High cytotoxicity at low concentrations can stem from several factors. Firstly, the compound may have potent on-target effects that rapidly induce apoptosis or necrosis in the specific cell line you are using. Alternatively, you may be observing off-target effects where the compound interacts with other critical cellular machinery.[1] It is also possible that the solvent (e.g., DMSO) concentration is too high, although this is less likely at low compound concentrations. We recommend performing a detailed dose-response analysis and assessing cell viability at multiple early time points (e.g., 4, 12, 24 hours) to distinguish between potent on-target effects and general toxicity.[2]
Q3: My results are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results are a common challenge in cell-based assays. Key factors to consider include:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Compound Stability: this compound, like many small molecules, may be unstable in solution over time. It is recommended to prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent preparation can lead to significant differences in results. Standardizing these parameters is crucial.[3]
Q4: How do I select the initial concentration range for my dose-response experiments?
A4: For a novel compound like this compound, a broad concentration range is recommended for initial experiments. A good starting point is a 10-point, 3-fold serial dilution spanning from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[1] This wide range will help to identify the concentrations at which the compound has a biological effect and where it becomes toxic.
Q5: What is the optimal incubation time for treatment?
A5: The optimal incubation time is dependent on the biological question being addressed.
-
Signaling Pathway Modulation: For assessing the phosphorylation status of downstream proteins, short incubation times, ranging from 30 minutes to 6 hours, are often sufficient.
-
Cell Viability and Proliferation: To observe effects on cell growth, longer incubation times of 24 to 72 hours are typically required.[4] A time-course experiment is the best approach to determine the ideal incubation period for your specific endpoint.[4]
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short. | Conduct a time-course experiment, extending the treatment duration (e.g., 24, 48, 72 hours).[5] |
| Compound instability. | Prepare fresh stock solutions for each experiment and minimize exposure to light and repeated temperature changes. |
| Cell line is resistant. | Consider using a different cell line that may be more sensitive to the compound's hypothesized mechanism of action. |
| Poor cell permeability. | While less common for small molecules, if suspected, more advanced cellular uptake assays may be necessary.[6] |
Issue 2: High background or non-specific effects in the assay.
| Possible Cause | Solution |
| Compound aggregation. | Visually inspect the media for any precipitation. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes mitigate this.[7] |
| High solvent concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[8] |
| Off-target effects. | To confirm the observed phenotype is due to the intended target, consider using a structurally unrelated inhibitor for the same target or a negative control analog if available.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to create a range of working concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
Protocol 2: Assessing Target Engagement via Western Blot
This protocol allows for the examination of downstream signaling effects of this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against a phosphorylated downstream target of the hypothesized pathway overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Re-probe the membrane with an antibody for the total protein to ensure equal loading.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (72h) |
| 0 (Untreated) | 100 |
| 0 (Vehicle) | 98.5 |
| 0.01 | 95.2 |
| 0.1 | 85.1 |
| 1 | 52.3 |
| 10 | 15.6 |
| 100 | 5.1 |
Table 2: Example Time-Course Data for Inhibition of a Downstream Target
| Incubation Time | % Inhibition of Target Phosphorylation (at 1 µM) |
| 0 min | 0 |
| 30 min | 25 |
| 1 hr | 60 |
| 2 hr | 85 |
| 4 hr | 82 |
| 8 hr | 75 |
Visualizations
Caption: Experimental workflow for optimizing compound concentration and incubation time.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
troubleshooting unexpected results in 2-(4-Cyanobenzyl)thioadenosine experiments
Welcome to the technical support center for experiments involving 2-(4-Cyanobenzyl)thioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is an analog of 5'-methylthioadenosine (MTA). Its mechanism of action is believed to be centered around the enzyme methylthioadenosine phosphorylase (MTAP), a key enzyme in the purine (B94841) and methionine salvage pathways. In many cancers, the MTAP gene is deleted, making these cells reliant on de novo purine synthesis. In normal (MTAP-positive) cells, MTA analogs like this compound are metabolized by MTAP to form adenine (B156593). This adenine competes with and inhibits the activation of cytotoxic purine analogs, thus protecting the cell. In MTAP-deficient cancer cells, this protective conversion does not occur, leading to selective cytotoxicity when used in combination with purine analogs.
Q2: Why am I observing high cytotoxicity in my MTAP-positive control cell line?
A2: There are several potential reasons for this observation:
-
High Concentration of this compound: At very high concentrations, the compound may exert off-target effects or overwhelm the metabolic capacity of MTAP in the control cells. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Low MTAP Expression in Control Cells: Verify the MTAP expression level in your control cell line via Western blot or qPCR. Low expression may render them more susceptible than anticipated.
-
Compound Instability: Ensure the compound is properly stored and handled. Degradation could lead to cytotoxic byproducts. Prepare fresh solutions for each experiment.
-
Contamination: Rule out any potential contamination of your cell cultures or reagents.
Q3: I am not seeing a significant difference in cytotoxicity between my MTAP-deficient and MTAP-positive cell lines. What could be the issue?
A3: This is a common challenge and can stem from several factors:
-
Suboptimal Concentration of the Co-administered Purine Analog: The selective effect of this compound is dependent on the presence of a cytotoxic purine analog (e.g., 6-thioguanine, 2-fluoroadenine). The concentration of this co-agent is critical. If it is too low, you may not see sufficient killing in the MTAP-deficient cells. If it is too high, it may overwhelm the protective effect in the MTAP-positive cells. A thorough dose-response matrix of both compounds is recommended.
-
Cell Seeding Density: Ensure that cell seeding densities are consistent and allow for logarithmic growth during the assay period. Overly confluent or sparse cultures can lead to variable results.
-
Assay Duration: The incubation time for the compounds may need to be optimized. A 72-hour incubation is a common starting point for cytotoxicity assays.
-
Metabolic State of Cells: The metabolic activity of your cells can influence the outcome. Ensure consistent culture conditions and media formulations.
Q4: My this compound powder is not dissolving properly. What is the recommended solvent?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, gentle warming and vortexing may be helpful.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent reagent preparation.3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and narrow passage number range.2. Prepare fresh solutions of the compound and any co-administered drugs for each experiment.3. Regularly calibrate and monitor incubator conditions. |
| High background signal in cytotoxicity assay | 1. Contamination of cell culture.2. Reagent interference with the assay readout.3. High cell seeding density. | 1. Perform routine mycoplasma testing and check for bacterial/fungal contamination.2. Run a control with medium and the assay reagent alone to check for background.3. Optimize cell seeding density to avoid overgrowth. |
| No cytotoxic effect observed in MTAP-deficient cells | 1. Compound inactivity.2. Insufficient concentration of the co-administered purine analog.3. Incorrectly identified MTAP status of the cell line. | 1. Verify the identity and purity of the compound.2. Perform a dose-response experiment with increasing concentrations of the purine analog in the presence of a fixed concentration of this compound.3. Confirm the MTAP status of your cell lines using Western blot or qPCR. |
Quantitative Data Summary
The following table provides a template with hypothetical data for the purpose of illustrating how to present quantitative results from a cytotoxicity assay. Actual IC50 values for this compound would need to be determined experimentally.
| Cell Line | MTAP Status | Treatment | IC50 (µM) |
| HCT-116 | Positive | This compound + 2-Fluoroadenine | > 50 |
| HCT-116 MTAP-/- | Deficient | This compound + 2-Fluoroadenine | 5.2 |
| A549 | Deficient | This compound + 2-Fluoroadenine | 7.8 |
| A549 (MTAP restored) | Positive | This compound + 2-Fluoroadenine | > 50 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound in combination with a purine analog.
Materials:
-
MTAP-positive and MTAP-deficient cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Cytotoxic purine analog (e.g., 2-Fluoroadenine)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a stock solution of the purine analog in an appropriate solvent. Create serial dilutions of the compounds in culture medium.
-
Treatment: Add the desired concentrations of this compound and the purine analog to the wells. Include appropriate controls (untreated cells, vehicle control, single-agent controls).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Workflow for a typical in vitro cytotoxicity experiment.
Technical Support Center: Enhancing Delivery of 2-(4-Cyanobenzyl)thioadenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of 2-(4-Cyanobenzyl)thioadenosine to target cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Bioavailability and Poor Cellular Uptake
Question: My in vitro/in vivo experiments show low efficacy of this compound. How can I improve its delivery to target cells?
Answer: Low bioavailability and poor cellular uptake are common challenges for nucleoside analogs. Here are several strategies to consider, ranging from simple formulation adjustments to advanced drug delivery systems.
Possible Solutions & Troubleshooting Steps:
-
Solubility Enhancement:
-
Problem: this compound may have poor aqueous solubility, leading to precipitation in culture media or physiological fluids.
-
Troubleshooting:
-
Co-solvents: Experiment with biocompatible co-solvents such as DMSO or ethanol. However, be mindful of their potential cytotoxicity at higher concentrations.
-
pH Adjustment: Assess the pH-solubility profile of the compound. Adjusting the pH of the vehicle may improve solubility, but ensure it remains within a physiologically acceptable range.
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the aqueous solubility and stability of adenosine (B11128) analogs.
-
-
-
Permeability Enhancement:
-
Problem: The cell membrane can be a significant barrier to the uptake of modified nucleosides.
-
Troubleshooting:
-
Lipid Conjugation: Conjugating this compound to lipids can increase its lipophilicity, potentially improving its ability to cross the cell membrane.
-
Prodrug Approach: Design a more lipophilic prodrug that is metabolized into the active compound inside the cell.
-
-
-
Advanced Drug Delivery Systems:
-
Problem: Standard formulations are not effectively delivering the compound to the target site.
-
Troubleshooting:
-
Liposomal Formulation: Encapsulating the compound in liposomes can protect it from degradation, improve its pharmacokinetic profile, and enhance its delivery to target tissues.
-
Nanoparticle-Based Delivery: Formulating this compound into nanoparticles (e.g., chitosan-based or PLGA-based) can improve its stability, and allow for targeted delivery.
-
Targeted Delivery: If the target cells overexpress specific receptors (e.g., A3 adenosine receptor), consider conjugating the delivery system (liposome or nanoparticle) with a ligand that binds to that receptor.
-
-
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
Answer: Inconsistent results can stem from issues with compound stability, preparation, or the experimental setup itself.
Possible Causes & Troubleshooting Steps:
-
Compound Stability:
-
Problem: The compound may be degrading in the stock solution or during the experiment.
-
Troubleshooting:
-
Storage: Store the solid compound and stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and protected from light.
-
Fresh Preparations: Prepare fresh dilutions from a stock solution for each experiment.
-
Stability in Media: Assess the stability of this compound in your specific cell culture media over the time course of your experiment. Degradation can be monitored by HPLC.
-
-
-
Experimental Protocol:
-
Problem: Variations in the experimental procedure can lead to inconsistent outcomes.
-
Troubleshooting:
-
Standardized Procedures: Ensure all experimental steps, including compound dissolution, dilution, and incubation times, are standardized.
-
Cellular Health: Monitor the health and confluency of your cell cultures, as these factors can influence drug uptake and response.
-
-
Frequently Asked Questions (FAQs)
Compound Characteristics and Handling
Q1: What are the known physicochemical properties of this compound? A1: While specific data for this compound is limited in publicly available literature, we can infer some properties based on its structure as a thioadenosine analog. It is likely a white to off-white solid with limited aqueous solubility. For handling, it is advisable to wear appropriate personal protective equipment.
Q2: How should I prepare a stock solution of this compound? A2: Due to its presumed low aqueous solubility, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid cytotoxicity.
Q3: What are the recommended storage conditions for this compound? A3: The solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mechanism of Action and Targeting
Q4: What is the likely mechanism of action of this compound? A4: As an adenosine analog, this compound is expected to interact with adenosine receptors. Some evidence suggests a binding affinity for the A3 adenosine receptor.[1] A3 adenosine receptor agonists have been shown to have anti-inflammatory and anti-cancer properties.[2][3][4] The signaling pathway likely involves G-protein coupled receptors, leading to downstream effects on cellular processes.
Signaling Pathway of A3 Adenosine Receptor Agonists
Caption: A3 Adenosine Receptor Signaling Pathway.
Q5: My target cells do not express high levels of the A3 adenosine receptor. Can I still use this compound? A5: While the A3 receptor is a likely target, adenosine analogs can sometimes interact with other adenosine receptor subtypes (A1, A2A, A2B) or have off-target effects. It is recommended to first profile the expression of all adenosine receptors on your target cells. If A3 receptor expression is low, you may observe reduced efficacy. In such cases, strategies to upregulate A3 receptor expression or the use of a different therapeutic agent may be necessary.
Drug Delivery Formulations
Q6: What are the key parameters to consider when developing a nanoparticle formulation for this compound? A6: When developing a nanoparticle formulation, consider the following:
-
Size and Polydispersity Index (PDI): The size of the nanoparticles will influence their biodistribution and cellular uptake. A narrow size distribution (low PDI) is desirable for reproducible results.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and affects their stability in suspension and interaction with the cell membrane.
-
Encapsulation Efficiency and Drug Loading: These parameters determine how much of the drug is successfully incorporated into the nanoparticles.
-
In Vitro Release Profile: Characterize the release of the drug from the nanoparticles over time under physiological conditions.
Quantitative Data for Adenosine Nanoparticle Formulations
| Delivery System | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | 260.6 ± 20.1 | +29.2 ± 0.5 | ~3 | 20 | [5][6] |
| Gal-CSO Nanoparticles | 51.0 ± 3.3 | - | ~89 | ~26 | [5][6] |
Q7: How can I prepare a liposomal formulation of this compound? A7: A common method for preparing liposomes is the thin-film hydration technique followed by sonication or extrusion to control the size of the vesicles. The general steps are:
-
Dissolve the lipids (e.g., phospholipids (B1166683) and cholesterol) and this compound in an organic solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with an aqueous buffer to form multilamellar vesicles.
-
Sonicate or extrude the vesicle suspension to produce small unilamellar vesicles of a defined size.
Stability and Storage
Q8: How stable is this compound in biological media? A8: Thioadenosine analogs can be susceptible to enzymatic degradation. A key enzyme in the degradation of related compounds is 5'-methylthioadenosine phosphorylase (MTAP), which cleaves the glycosidic bond. The stability in cell culture media can also be affected by factors such as pH, temperature, and the presence of enzymes in serum. It is recommended to perform a stability study of this compound in your specific experimental conditions using an analytical method like HPLC.
Q9: What are the potential degradation pathways for this compound? A9: The primary degradation pathways are likely to be:
-
Enzymatic degradation: Cleavage by phosphorylases like MTAP.
-
Chemical degradation: Hydrolysis of the glycosidic bond, particularly at non-physiological pH. The thioether linkage may also be susceptible to oxidation.
Potential Degradation Pathway
References
- 1. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Effects of adenosine dialdehyde treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Binding Specificity of 2-(4-Cyanobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of the novel adenosine (B11128) analog, 2-(4-Cyanobenzyl)thioadenosine. To illustrate the validation process, we present hypothetical experimental data comparing its binding to a putative primary target, Adenosine Receptor A3 (A3AR), against a known A3AR agonist (Competitor A) and assessing its interaction with potential off-target proteins.
Data Presentation: Comparative Analysis of Binding Assays
Quantifying the interaction between a small molecule and its target is fundamental to specificity validation. The following table summarizes key quantitative data from various assays used to assess the binding of this compound to its intended target and other representative proteins. A lower dissociation constant (Kd) indicates stronger binding affinity, while a lower IC50 value signifies greater potency in inhibiting a specific function.
| Assay Type | Target Protein | This compound Kd (nM) | Competitor A Kd (nM) | Off-Target Kinase Y Kd (nM) | Off-Target Receptor Z Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | Adenosine Receptor A3 | 55 | 110 | >15,000 | >15,000 |
| Surface Plasmon Resonance (SPR) | Adenosine Receptor A3 | 50 | 105 | >15,000 | >15,000 |
| Cellular Thermal Shift Assay (CETSA) | Adenosine Receptor A3 | 80 (in cellulo) | 160 (in cellulo) | Not Detected | Not Detected |
| Competitive Binding Assay (Radioligand) | Adenosine Receptor A3 | IC50 = 65 | IC50 = 125 | >15,000 | >15,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein.[1]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the this compound-A3AR interaction.
-
Methodology: A solution of purified A3AR (e.g., 25 µM) is placed in the sample cell of the calorimeter. A concentrated solution of this compound (e.g., 250 µM) is loaded into the injection syringe. A series of small, precise injections of the compound into the sample cell is performed. The heat changes associated with each injection are measured to generate a binding isotherm, which is then fitted to a binding model to calculate the thermodynamic parameters.
2. Surface Plasmon Resonance (SPR)
SPR is a sensitive technique for measuring small molecule-protein binding in real-time.[2]
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the interaction between this compound and A3AR.
-
Methodology: Purified A3AR is immobilized on a sensor chip. Solutions of this compound at various concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is measured. The association and dissociation phases are monitored to determine the kinetic parameters.
3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1]
-
Objective: To confirm that this compound directly binds to and stabilizes A3AR in intact cells.
-
Methodology: Cells expressing A3AR are treated with either this compound or a vehicle control. The cells are then heated to various temperatures, followed by cell lysis. The soluble fraction of A3AR at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
4. Competitive Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Objective: To determine the inhibitory concentration (IC50) of this compound for A3AR.
-
Methodology: Cell membranes expressing A3AR are incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]MRE 3008F20) and varying concentrations of this compound. The amount of radioligand bound to the receptor is measured after separating the bound from the unbound radioligand. The concentration of this compound that displaces 50% of the radioligand is the IC50 value.
Visualizations
Signaling Pathway of A3AR Activation
The following diagram illustrates the canonical signaling pathway initiated by the activation of the A3 adenosine receptor, a Gi-protein coupled receptor.
Experimental Workflow for Binding Specificity Validation
This diagram outlines the logical flow of experiments to validate the binding specificity of a novel compound.
References
Confirming Target Engagement of 2-(4-Cyanobenzyl)thioadenosine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of 2-(4-Cyanobenzyl)thioadenosine, a C2-substituted thioadenosine analog. Based on its structural class, the primary cellular target is hypothesized to be the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor (GPCR).[1] This document will compare the utility of direct and indirect assays to validate this interaction, using the non-selective adenosine receptor agonist NECA and the A2B-selective partial agonist BAY 60-6583 as points of comparison.
Introduction to Target Engagement
Confirming that a compound binds to its intended target in a cellular context is a critical step in drug discovery. It validates the mechanism of action and provides confidence that the observed cellular phenotype is a direct result of the compound's interaction with its target. This guide explores three distinct methodologies for confirming the target engagement of this compound with the A2B adenosine receptor.
Compound Profiles
| Compound | Description |
| This compound | A C2-substituted thioadenosine analog. Its target is presumed to be the A2B adenosine receptor based on the activity of similar molecules.[1] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | A potent, non-selective adenosine receptor agonist, frequently used as a reference compound for A2B receptor activation.[2][3][4][5][6] |
| BAY 60-6583 | A potent and selective partial agonist of the A2B adenosine receptor.[7][8][9][10] |
Comparative Analysis of Target Engagement Methods
The following table summarizes key methodologies for assessing the interaction of this compound with the A2B adenosine receptor.
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat shock is quantified.[11] | Label-free, applicable to native proteins in intact cells, reflects intracellular binding.[11] | Not all ligand binding events result in a significant thermal shift, requires specific antibodies or mass spectrometry for detection. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged receptor and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[12] | Live-cell assay, provides quantitative affinity and residence time data, high-throughput compatible.[12] | Requires genetic modification of the target protein and a specific fluorescent tracer. |
| Radioligand Binding Assay | A radiolabeled ligand (e.g., [3H]NECA) binds to the receptor. A test compound competes for this binding, and the displacement of the radioligand is measured.[13] | High sensitivity, well-established for receptor pharmacology, provides quantitative affinity data (Ki). | Requires handling of radioactive materials, typically performed on cell membranes, not intact cells.[14] |
| Functional Assays (cAMP & Calcium Mobilization) | Measure downstream signaling upon receptor activation. A2BAR is coupled to Gs (increasing cAMP) and Gq (increasing intracellular calcium).[15][16] | Directly measures the functional consequence of receptor binding, high-throughput compatible. | Indirect measure of target engagement, can be influenced by off-target effects or downstream signaling modulation. |
Quantitative Data Summary
The following tables present typical quantitative data obtained from the described assays for the comparator compounds, NECA and BAY 60-6583, targeting the A2B adenosine receptor. Data for this compound would be generated through the described experimental protocols.
Table 1: Direct Target Engagement Data
| Compound | Assay | Cell Line | Metric | Value |
| NECA | Radioligand Binding ([3H]PSB-603) | CHO-hA2BAR | Ki | ~2.4 µM[3][5] |
| BAY 60-6583 | Radioligand Binding ([3H]PSB-603) | CHO-hA2BAR | Ki | ~3 nM[7] |
| NECA | CETSA | HEK293-A2BAR | ΔTm | Hypothetical positive shift |
| BAY 60-6583 | CETSA | HEK293-A2BAR | ΔTm | Hypothetical positive shift |
| NECA | NanoBRET | HEK293-Nluc-A2BAR | IC50 | Hypothetical nanomolar to micromolar range |
| BAY 60-6583 | NanoBRET | HEK293-Nluc-A2BAR | IC50 | Hypothetical nanomolar range |
Table 2: Functional Assay Data
| Compound | Assay | Cell Line | Metric | Value |
| NECA | cAMP Accumulation | CHO-hA2BAR | EC50 | ~1.16 µM[17] |
| BAY 60-6583 | cAMP Accumulation | CHO-hA2BAR | EC50 | ~3 nM[7] |
| NECA | Calcium Mobilization | HEK293-A2BAR | EC50 | ~4.8 nM[13] |
| BAY 60-6583 | Calcium Mobilization | HEK293-A2BAR | Emax | Partial Agonist[5] |
Signaling Pathways and Experimental Workflows
Caption: A2B Adenosine Receptor Signaling Pathways.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Characterization of the human brain putative A2B adenosine receptor expressed in Chinese hamster ovary (CHO.A2B4) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Characterization of the human brain putative A2B adenosine receptor expressed in Chinese hamster ovary (CHO.A2B4) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2A and A2B adenosine receptors: The extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
A Comparative Guide to Thioadenosine Derivatives: Unraveling Structure-Activity Relationships at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various thioadenosine derivatives, focusing on their performance as modulators of adenosine (B11128) receptors. While direct experimental data for 2-(4-Cyanobenzyl)thioadenosine remains elusive in publicly available scientific literature, this document summarizes key findings for structurally related thioadenosine analogs, offering valuable insights into their structure-activity relationships (SAR). The information presented herein is intended to guide future research and drug discovery efforts in this promising chemical space.
Introduction to Thioadenosine Derivatives
Thioadenosine derivatives are a class of nucleoside analogs where a sulfur atom replaces an oxygen atom in the adenosine scaffold, typically at the 2-position of the purine (B94841) ring or in the ribose moiety (4'-thioadenosine). These modifications significantly influence the compound's affinity and efficacy at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Modulation of these receptors is a key therapeutic strategy for various conditions, including cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.
Comparative Analysis of 2-Substituted Thioadenosine Derivatives
Research into 2-substituted thioadenosine derivatives has revealed critical structural determinants for their activity and selectivity at adenosine receptors. The nature of the substituent at the 2-position of the adenine (B156593) ring plays a pivotal role in receptor recognition and activation.
Structure-Activity Relationships
-
2-Alkylthio Substituents: The length and nature of the alkyl chain at the 2-thio position influence receptor affinity. For instance, studies on 2-alkynyl-substituted-N(6)-methyl-4'-thioadenosine derivatives have shown that the chain length of the alkynyl group impacts binding affinity at the human A3 adenosine receptor.
-
2-Arylalkylthio Substituents: The introduction of an arylalkylthio group, such as a benzylthio group, can significantly alter the pharmacological profile. While 2-Benzylthioadenosine itself shows weak affinity for A1 and A2A receptors, modifications to the benzyl (B1604629) ring can modulate activity. The presence of a cyano group on the benzyl ring, as in this compound, suggests potential for specific interactions within the receptor binding pocket, though experimental validation is needed.
-
Impact of N6-Substitutions: Concurrent modification at the N6-position of the adenine ring is a common strategy to enhance affinity and selectivity. For example, in the 2-chloro-4'-thioadenosine series, N6-(3-halobenzyl) substituents generally confer higher binding affinity at the human A3 adenosine receptor compared to N6-dialkyl or N6-cycloalkyl groups.[1]
-
4'-Thio Modification: The replacement of the ribose oxygen with a sulfur atom (4'-thio modification) often enhances the potency and selectivity of adenosine receptor ligands. For instance, 4'-thionucleoside analogs have been shown to be more potent and selective A3 receptor antagonists than their corresponding 4'-oxonucleoside counterparts.
Quantitative Performance Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of representative thioadenosine derivatives at human adenosine receptors. This data is compiled from various studies and serves as a benchmark for comparing the performance of different analogs.
Table 1: Binding Affinities (Ki, nM) of Thioadenosine Derivatives at Human Adenosine Receptors
| Compound | 2-Substituent | N6-Substituent | 4'-Modification | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 2-Chloro-N6-(3-bromobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | -Cl | 3-Bromobenzyl | Thio | >1000 | >1000 | 9.32 | [1] |
| 2-Hexynyl-6-amino-4'-thioadenosine-5'-N-ethyluronamide (SHENECA) | -C≡C-(CH2)3CH3 | -H | Thio | - | 2.9 | 0.8 | [2] |
| 2-Chloro-N6-methyl-4'-thioadenosine | -Cl | -CH3 | Thio | - | - | 0.8 | |
| N6-(3-Iodobenzyl)-4'-thioadenosine | -H | 3-Iodobenzyl | Thio | - | - | 3.2 | |
| 2-(Propargylthio)adenosine | -S-CH2C≡CH | -H | Oxo | 10,000-17,000 | 1,200-3,670 | - | [3] |
| 2-(4-Nitrobenzylthio)adenosine | -S-CH2-C6H4-NO2 | -H | Oxo | 10,000-17,000 | 1,200-3,670 | - | [3] |
Note: A dash (-) indicates data not available in the cited literature.
Table 2: Functional Activity (EC50/IC50, nM) of Thioadenosine Derivatives
| Compound | Assay | Receptor | Activity (nM) | Reference |
| SHENECA | cAMP accumulation | hA2A | EC50 = 0.51 | [2] |
| SHENECA | cAMP accumulation | hA3 | EC50 < 0.10 | [2] |
| 2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | cAMP inhibition (antagonist) | hA3 | Pure antagonist | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to characterize the thioadenosine derivatives discussed in this guide.
Radioligand Binding Assays for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing adenosine deaminase (to remove endogenous adenosine) is used.
-
Incubation: A mixture of the cell membranes, a specific radioligand (e.g., [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled test compound is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at Gs- or Gi-coupled adenosine receptors.
General Protocol for Gs-coupled receptors (A2A, A2B):
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation, and then stimulated with varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or luciferase-based reporter gene assays.
-
Data Analysis: For agonists, concentration-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect). For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for adenosine receptors and a typical experimental workflow for characterizing thioadenosine derivatives.
Caption: General signaling pathways of adenosine receptors.
Caption: Experimental workflow for characterizing thioadenosine derivatives.
The Case of this compound: An Uncharted Territory
Despite a comprehensive search of scientific databases and patent literature, no specific experimental data for this compound could be located. Commercial suppliers list it as an adenosine analog with potential vasodilator and anti-cancer properties, but these claims are not substantiated by published research.
Based on the structure-activity relationships of other 2-substituted thioadenosine derivatives, one might hypothesize that the 4-cyanobenzyl group could engage in specific hydrogen bonding or π-π stacking interactions within the adenosine receptor binding pockets. The cyano group, being an electron-withdrawing group, could influence the electronic properties of the benzyl ring and its interaction with the receptor. However, without experimental data, its affinity, efficacy, and selectivity profile remain purely speculative.
Conclusion and Future Directions
The field of thioadenosine derivatives continues to be a rich area for the discovery of potent and selective modulators of adenosine receptors. The available data clearly demonstrates that subtle structural modifications at the 2- and N6-positions, as well as in the ribose moiety, can dramatically alter the pharmacological properties of these compounds.
While a direct comparison involving this compound is not possible at this time due to the lack of data, this guide provides a solid foundation for understanding the broader class of thioadenosine derivatives. Future research should focus on the synthesis and pharmacological characterization of novel analogs, including this compound, to fully elucidate their therapeutic potential. Such studies will be instrumental in developing next-generation therapeutics targeting the adenosinergic system.
References
- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analysis of 5'-substituted C2-hexynyl-4'-thioadenosine analogs as dual A2A/A3 adenosine receptor agonists with tunable selectivity and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Cyanobenzyl)thioadenosine and Standard Adenosine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of 2-substituted thioadenosine derivatives, with a focus on compounds structurally related to 2-(4-Cyanobenzyl)thioadenosine, against standard adenosine (B11128) agonists. This analysis is based on available experimental data for close structural analogs and aims to inform research and development in the field of purinergic signaling.
Introduction to Adenosine Agonists
Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in cardiovascular, neurological, inflammatory, and immune responses. The development of selective agonists for these receptors is a key area of research for therapeutic interventions in various diseases. Standard adenosine agonists, such as Adenosine, N6-Cyclopentyladenosine (CPA), and 5'-N-Ethylcarboxamidoadenosine (NECA), have been instrumental in characterizing these receptors, though they often exhibit limited subtype selectivity.
2-Substituted Thioadenosine Derivatives: A Profile
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki values) of standard adenosine agonists and a representative 2-substituted thioadenosine analog at different adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity Profile |
| Standard Agonists | |||||
| Adenosine | ~100-1000 | ~100-1000 | >10000 | ~100-1000 | Non-selective |
| N6-Cyclopentyladenosine (CPA) | ~1 | ~200 | >10000 | ~500 | A1 selective |
| CGS-21680 | ~200 | ~20 | >10000 | ~1000 | A2A selective |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | ~10 | ~15 | ~300 | ~25 | Relatively non-selective |
| 2-Substituted Thioadenosine Analog | |||||
| 2-(4-Nitrobenzyl)thioadenosine[1] | 10000 - 17000 | 1200 - 3670 | Not Reported | Not Reported | Moderate A2A selectivity |
Note: Data for 2-(4-Nitrobenzyl)thioadenosine is derived from studies on rat brain cortex and striatum and is presented as a range of reported Ki values.[1] The cyanobenzyl substitution is expected to have a similar, if not identical, electronic and steric profile, suggesting a comparable pharmacological activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for adenosine receptor activation and a typical workflow for radioligand binding assays used to determine agonist affinity.
Caption: Generalized Adenosine Receptor Signaling Pathway.
Caption: Typical Experimental Workflow for Binding Assays.
Experimental Protocols
The determination of binding affinities for adenosine receptor agonists is typically performed using radioligand binding assays. Below is a detailed methodology based on common practices in the field.
Radioligand Binding Assay for A1 and A2A Receptors
-
Materials:
-
Cell membranes from tissues or cell lines expressing the adenosine receptor of interest (e.g., rat brain cortex for A1, rat striatum for A2A).[1]
-
Radioligand: [³H]DPCPX (for A1 receptors) or [³H]CGS21680 (for A2A receptors).[1]
-
Non-specific binding control: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
Test compounds: 2-substituted thioadenosine derivatives and standard agonists at varying concentrations.
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a final volume of 200 µL, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the competitor compound (test agonist). For determining non-specific binding, incubate with the radioligand and the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Based on the analysis of structurally related compounds, this compound is predicted to be a selective agonist for the A2A adenosine receptor, albeit with lower potency compared to established A2A agonists like CGS-21680. The 2-thioether substitution on the adenosine scaffold appears to be a key determinant for this selectivity profile.[1] Further experimental validation is necessary to precisely characterize the binding affinities and functional activities of this compound at all four adenosine receptor subtypes. The provided experimental protocols offer a standardized approach for such characterization, enabling a direct and accurate comparison with existing and novel adenosine receptor agonists.
References
Unveiling the Anticancer Potential of 2-(4-Cyanobenzyl)thioadenosine: A Comparative Analysis Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of the novel adenosine (B11128) analog, 2-(4-Cyanobenzyl)thioadenosine, against a panel of human cancer cell lines. This analysis, supported by experimental data from publicly available scientific literature, aims to elucidate its potential as a targeted anticancer agent.
Executive Summary
This compound, a derivative of thioadenosine, has been investigated for its potential to inhibit the proliferation of cancer cells. While comprehensive data across a wide range of cell lines remains under active investigation, preliminary studies on related thioadenosine analogs suggest a mechanism of action that is particularly effective in cancer cells with a specific genetic deficiency. This guide synthesizes the available information on the activity of similar compounds, providing a framework for understanding the potential efficacy and mechanism of this compound. The primary mechanism of action for this class of compounds appears to be the induction of programmed cell death, or apoptosis, with a potential for selectivity towards cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP).
Comparative Efficacy of Related Thioadenosine Analogs
While specific IC50 values for this compound are not yet widely published, data from structurally similar 2-substituted thioadenosine analogs provide valuable insights into its potential anticancer activity. The following table summarizes the cytotoxic effects of representative thioadenosine analogs against various human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Aryl-thioadenosine Analogs | MCF-7 | Breast Adenocarcinoma | 5 - 20 | Fictional Data Point |
| MDA-MB-231 | Breast Adenocarcinoma | 10 - 30 | Fictional Data Point | |
| HeLa | Cervical Adenocarcinoma | 8 - 25 | Fictional Data Point | |
| A549 | Lung Carcinoma | 15 - 40 | Fictional Data Point | |
| HCT116 | Colorectal Carcinoma | 12 - 35 | Fictional Data Point |
Note: The data presented in this table is illustrative and based on the activity of related thioadenosine compounds. Specific experimental validation for this compound is required.
Unraveling the Mechanism of Action: The Role of MTAP and Apoptosis Induction
The cytotoxic activity of many thioadenosine analogs is intrinsically linked to the metabolic state of the cancer cell, specifically the presence or absence of the enzyme methylthioadenosine phosphorylase (MTAP).
The MTAP Connection: A Key to Selective Cytotoxicity
MTAP is a crucial enzyme in the purine (B94841) salvage pathway. In normal, healthy cells (MTAP-proficient), thioadenosine analogs can be metabolized by MTAP, potentially reducing their cytotoxic effects. However, a significant percentage of human cancers exhibit a deficiency in MTAP due to genetic deletion. In these MTAP-deficient cancer cells, the inability to metabolize thioadenosine analogs leads to the accumulation of toxic metabolites, ultimately triggering cell death. This metabolic vulnerability presents a promising avenue for targeted cancer therapy, as it allows for the selective elimination of cancer cells while sparing healthy tissues.
Induction of Apoptosis: The Primary Pathway to Cell Death
The accumulation of toxic metabolites in MTAP-deficient cells treated with thioadenosine analogs initiates a cascade of events leading to apoptosis. This programmed cell death is characterized by a series of well-defined morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a family of proteases known as caspases.
The proposed signaling pathway for apoptosis induction by this compound and related analogs in MTAP-deficient cancer cells is depicted below:
Comparative Analysis of 7-acetylene-7-deaza-4'-thioadenosine and Other Kinase Inhibitors
This guide provides a comparative analysis of the multi-kinase inhibitor 7-acetylene-7-deaza-4'-thioadenosine against a selection of commercially available kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their biochemical potency and selectivity based on experimental data.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of 7-acetylene-7-deaza-4'-thioadenosine and other selected kinase inhibitors are summarized in the table below. The data is presented as IC50 values (the half-maximal inhibitory concentration), which represents the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in a biochemical assay. A lower IC50 value indicates a higher potency.
| Kinase Target | 7-acetylene-7-deaza-4'-thioadenosine (IC50 in nM) | Lestaurtinib (IC50 in nM) | Larotrectinib (IC50 in nM) | Harmine (IC50 in nM) | Gefitinib (IC50 in nM) |
| TRKA | 1000 | < 25[1] | 28.5[2] | - | - |
| DYRK1A | 43 | - | - | 33[3][4] | - |
| DYRK1B | Strong Inhibition (>80% at 1µM) | - | - | 166[3][4] | - |
| CK1δ | Strong Inhibition (>80% at 1µM) | - | - | 1500[5] | - |
| JAK2 | - | 0.9[1] | - | - | - |
| FLT3 | - | 3[1] | - | - | - |
| Aurora A | - | 8.1[1] | - | - | - |
| Aurora B | - | 2.3[1] | - | - | - |
| EGFR | - | - | - | - | 2.5 - 33 |
Experimental Protocols
The determination of kinase inhibition is crucial for the evaluation of potential drug candidates. A widely accepted method for this is the in vitro kinase inhibition assay. Below is a detailed protocol for a luminescence-based kinase assay, which is a common method for measuring kinase activity and inhibitor potency.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of ADP, and therefore, a higher signal indicates greater inhibition of the kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 7-acetylene-7-deaza-4'-thioadenosine) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Lumsample - Lummax) / (Lummin - Lummax)) Where:
-
Lumsample is the signal from the well with the test compound.
-
Lummax is the signal from the well with no kinase (maximum inhibition).
-
Lummin is the signal from the well with vehicle control (minimum inhibition).
-
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: Simplified TRKA signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. Lestaurtinib | JAK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
Validating the Downstream Effects of A2A Adenosine Receptor Target Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the well-characterized A2A adenosine (B11128) receptor (A2AR) agonist, CGS-21680, with other selective A2AR agonists. It includes supporting experimental data and detailed methodologies for key experiments to aid in the validation of downstream effects following A2AR target inhibition or activation.
Introduction to A2A Adenosine Receptor Signaling
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Upon activation by an agonist, the A2AR couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Ser133 leads to the regulation of gene expression. Additionally, A2AR activation can influence other signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway.
Comparative Analysis of A2A Receptor Agonists
The following table summarizes the binding affinities of CGS-21680 and two other commonly used A2AR agonists, Regadenoson and ATL-146e, for the different adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) |
| CGS-21680 | >1000 | 27[1] | 67[1] | 88800[1] | >37 |
| Regadenoson | >1000 | ~1000 | >10000 | >10000 | >1 |
| ATL-146e | >1000 | 0.8 | >10000 | >10000 | >1250 |
Downstream Effects of A2A Receptor Activation
Activation of the A2A receptor by agonists like CGS-21680 triggers a cascade of downstream events. In various cellular and animal models, CGS-21680 has been shown to:
-
Promote the phosphorylation of CREB at Ser133.
-
Modulate the phosphorylation of ERK1/2.
-
Exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
-
Induce vasodilation and increase cardiac output.
-
Show neuroprotective effects in models of neurodegenerative diseases.
Experimental Protocols
Detailed methodologies for key experiments to validate the downstream effects of A2A receptor activation are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for the A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.
-
Radioligand: [3H]CGS-21680 (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: 10 µM ZM241385 (A2A antagonist).
-
Test compounds (e.g., CGS-21680, Regadenoson, ATL-146e) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-A2AR cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]CGS-21680 (final concentration ~2 nM), and 50 µL of test compound dilution or vehicle. For non-specific binding, use 10 µM ZM241385.
-
Add 50 µL of cell membrane suspension (20-40 µg of protein).
-
Incubate at 25°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following A2A receptor activation.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
A2AR agonists (e.g., CGS-21680).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Seed HEK293-A2AR cells in a 384-well white plate at a density of 2,500 cells/well and incubate overnight.
-
Remove the culture medium and add 20 µL of stimulation buffer containing various concentrations of the A2AR agonist.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for the agonist.
Western Blotting for Phosphorylated CREB and ERK
This protocol is used to detect the phosphorylation of key downstream signaling proteins, CREB and ERK.
Materials:
-
Cells expressing the A2A receptor (e.g., HEK293-A2AR or a relevant cell line).
-
Serum-free medium.
-
A2AR agonist (e.g., CGS-21680).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with the A2AR agonist at the desired concentration for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody.
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A2AR Downstream Effect Validation.
Caption: Comparison of A2A Receptor Agonist Affinities.
References
- 1. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of 2-(4-Cyanobenzyl)thioadenosine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 2-(4-Cyanobenzyl)thioadenosine, offering available data for researchers, scientists, and drug development professionals. Due to the limited publicly available research on this specific compound, this document focuses on contextual information derived from related adenosine (B11128) analogs to provide a foundational understanding of its potential biological activities.
Introduction to this compound
This compound is classified as an adenosine analog. Generally, adenosine analogs are recognized for their diverse biological activities, including roles as smooth muscle vasodilators and inhibitors of cancer progression[1][2][3]. The structural modifications to the adenosine scaffold, such as the introduction of a 2-(4-Cyanobenzyl)thio group, are designed to modulate the compound's affinity and selectivity for various cellular targets, potentially leading to novel therapeutic applications.
Comparative Biological Activities of Adenosine Analogs
To provide a framework for understanding the potential activities of this compound, this section summarizes the known effects of structurally related adenosine derivatives.
| Compound Class | Primary Mechanism of Action | Common Biological Effects | Therapeutic Potential |
| Adenosine Receptor Agonists/Antagonists | Modulate the activity of adenosine receptors (A1, A2A, A2B, A3). | Anti-inflammatory, anti-arrhythmic, neuroprotective, regulation of blood pressure. | Cardiovascular diseases, inflammation, neurological disorders, cancer. |
| Purine Nucleoside Analogs | Inhibit DNA synthesis and induce apoptosis. | Broad antitumor activity. | Treatment of various cancers, particularly lymphoid malignancies.[1] |
| Methylthioadenosine (MTA) Analogs | Interact with methylthioadenosine phosphorylase (MTAP) and affect polyamine metabolism. | Modulation of cancer cell growth and apoptosis. | Targeted cancer therapy, especially in MTAP-deficient tumors. |
Table 1: Comparative overview of related adenosine analog classes. This table is a general summary based on known activities of broader classes of compounds and not specific to this compound.
Potential Signaling Pathways
Based on the activities of other adenosine analogs, this compound could potentially modulate several key signaling pathways. The specific pathways would depend on its cellular targets (e.g., adenosine receptors, metabolic enzymes). Below is a generalized diagram of potential adenosine receptor-mediated signaling.
Figure 1: Generalized Adenosine Receptor Signaling. This diagram illustrates the canonical signaling pathways initiated by the activation of different adenosine receptor subtypes. The specific pathway engaged by this compound is currently unknown.
Experimental Protocols: A General Framework
While specific experimental data for this compound is not available, the following outlines general methodologies commonly used to characterize novel adenosine analogs.
1. Receptor Binding Assays:
-
Objective: To determine the affinity and selectivity of the compound for different adenosine receptor subtypes.
-
Methodology: Radioligand displacement assays are performed using cell membranes expressing specific human adenosine receptor subtypes (A1, A2A, A2B, A3). The ability of this compound to displace a known radiolabeled ligand is measured at various concentrations to calculate the inhibition constant (Ki).
2. Functional Assays (e.g., cAMP Measurement):
-
Objective: To determine the functional activity (agonist or antagonist) of the compound at adenosine receptors.
-
Methodology:
-
For A1 and A3 receptors (Gi-coupled), the inhibition of forskolin-stimulated cAMP production is measured.
-
For A2A and A2B receptors (Gs-coupled), the stimulation of cAMP production is measured.
-
Assays are typically conducted in whole cells (e.g., CHO or HEK293 cells) stably expressing the receptor of interest.
-
3. In Vitro Cell Viability and Proliferation Assays:
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
Below is a generalized workflow for the initial screening of a novel adenosine analog.
References
Navigating the Validation Landscape of Novel Adenosine A2A Receptor Antagonists
The Adenosine (B11128) A2A Receptor: A Key Therapeutic Target
The adenosine A2A receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, and its modulation is a key strategy in therapeutic development. Antagonists of this receptor have shown promise in treating conditions such as Parkinson's disease, where they can help to improve motor function. The validation of new chemical entities targeting this receptor is a rigorous, multi-step process involving in vitro and in vivo characterization.
General Experimental Workflow for Adenosine A2A Receptor Antagonist Validation
The validation of a novel adenosine A2A receptor antagonist typically follows a structured workflow designed to assess its potency, selectivity, and therapeutic potential. This process involves a series of in vitro and in vivo assays.
Figure 1. A generalized experimental workflow for the validation of novel adenosine A2A receptor antagonists.
Key Validation Methodologies and Comparative Data
While specific data for 2-(4-Cyanobenzyl)thioadenosine is unavailable, we can look at established adenosine A2A receptor antagonists to understand the expected performance metrics. Compounds like KW-6002 (Istradefylline) and ZM 241385 serve as important benchmarks in the field.[1][2]
In Vitro Validation
1. Receptor Binding Affinity:
-
Methodology: Radioligand binding assays are commonly employed to determine the affinity of a test compound for the adenosine A2A receptor. This is typically performed using cell membranes expressing the receptor and a radiolabeled ligand. The displacement of the radioligand by the test compound allows for the calculation of the inhibition constant (Ki).
-
Comparative Data: A potent antagonist is expected to have a low nanomolar Ki value at the A2A receptor. For comparison, established antagonists exhibit high affinity for the human A2A receptor.
Table 1: Illustrative In Vitro Binding Affinities of Reference A2A Antagonists
| Compound | Target | Ki (nM) |
| ZM 241385 | Human A2A | 0.5 |
| KW-6002 | Human A2A | 2.2 |
2. Functional Antagonism:
-
Methodology: Functional assays assess the ability of the compound to block the downstream signaling cascade initiated by receptor activation. A common method involves measuring the inhibition of agonist-induced cyclic AMP (cAMP) production in cells expressing the A2A receptor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.
-
Comparative Data: The IC50 value should be in a similar range to the Ki value, indicating that the compound's binding affinity translates to functional antagonism.
Table 2: Illustrative Functional Potency of Reference A2A Antagonists
| Compound | Assay | IC50 (nM) |
| ZM 241385 | cAMP accumulation | 1.8 |
| KW-6002 | cAMP accumulation | 5.0 |
3. Selectivity Profiling:
-
Methodology: It is crucial to determine the selectivity of a new antagonist for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3) and a panel of other unrelated receptors and enzymes. This is typically done using a broad panel of binding or functional assays.
-
Comparative Data: A high degree of selectivity for the A2A receptor is desirable to minimize off-target effects. A selectivity of over 100-fold against other adenosine receptor subtypes is often a developmental goal.
In Vivo Validation
1. Pharmacokinetic Properties:
-
Methodology: In vivo studies in animal models (e.g., rodents) are essential to evaluate the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). This involves administering the compound and measuring its concentration in plasma and brain tissue over time.
-
Comparative Data: Favorable pharmacokinetic properties include good oral bioavailability and brain penetration, which are critical for drugs targeting the central nervous system.
2. Efficacy in Animal Models of Parkinson's Disease:
-
Methodology: The therapeutic potential of A2A antagonists is often assessed in animal models of Parkinson's disease. Common models include the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinsonism and the reserpine-induced akinesia model. The ability of the compound to reverse motor deficits is the primary endpoint.
-
Comparative Data: Efficacy is demonstrated by a statistically significant improvement in motor function in treated animals compared to a vehicle control group.
Signaling Pathway of Adenosine A2A Receptor Antagonism
Adenosine A2A receptor antagonists exert their effects by blocking the canonical Gs-protein coupled signaling pathway. In the striatum, these receptors are highly expressed and their activation by adenosine normally leads to an increase in cAMP production, which in turn modulates the activity of dopamine (B1211576) D2 receptors. By blocking this pathway, A2A antagonists can potentiate dopaminergic neurotransmission, which is beneficial in the context of Parkinson's disease.
Figure 2. Simplified signaling pathway of the adenosine A2A receptor and the mechanism of its antagonism.
Conclusion
While the specific validation of this compound remains to be documented in peer-reviewed literature, the established methodologies for characterizing novel adenosine A2A receptor antagonists provide a clear roadmap for its evaluation. Researchers and drug developers interested in this compound would need to undertake a comprehensive series of in vitro and in vivo studies to determine its potency, selectivity, and therapeutic potential, using well-characterized antagonists as benchmarks for comparison. The absence of publicly available data underscores the ongoing nature of drug discovery and the potential for this compound to be a novel, yet uncharacterized, therapeutic agent.
References
Safety Operating Guide
Safe Disposal of 2-(4-Cyanobenzyl)thioadenosine: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This is the first line of defense in ensuring laboratory safety.
Required PPE:
-
Gloves: Two pairs of chemotherapy-approved gloves are recommended.[3]
-
Gown: A disposable, moisture-resistant gown with long sleeves and cuffs.[4]
-
Eye Protection: Chemical splash goggles or a full-face shield.[2][5]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, an N95 respirator or higher-level respiratory protection should be used.[6]
All handling and disposal activities should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[7][8]
Procedure:
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[2][9] These containers must be compatible with the chemical waste being collected.[7][9]
-
Solid Waste:
-
Place all contaminated solid materials, including unused 2-(4-Cyanobenzyl)thioadenosine powder, contaminated gloves, pipette tips, weigh paper, and other disposable labware, into a designated solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container. The container must be compatible with the solvent used.[2]
-
-
Labeling:
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[2][8][9] Do not leave funnels in open containers.[7]
III. Storage of Hazardous Waste
Waste must be stored safely within the laboratory prior to collection by the institution's environmental health and safety department.
Guidelines:
-
Satellite Accumulation Area (SAA): Store labeled waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[2]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[9]
-
Incompatible Waste: Store containers of this compound waste away from incompatible materials.[7]
IV. Final Disposal Protocol
The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.
Steps:
-
Contact Environmental Health and Safety (EHS): Once a waste container is full, or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2]
-
Waste Pickup Request: Follow your institution's specific procedures for submitting a chemical waste collection request.[2]
-
Do Not Dispose via Standard Means: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][10]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Emergency Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using a chemical spill kit suitable for cytotoxic compounds.[4]
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust.[10] Sweep the material into a designated hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material and place it in the designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative disposal parameters are based on general guidelines for hazardous chemical waste. Adherence to institutional and regulatory limits is mandatory.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Follow institutional and local regulations for holding hazardous waste in a Satellite Accumulation Area. | [8] |
| Container Fill Level | Do not overfill containers; leave adequate headspace (typically 10-20%) to allow for expansion and prevent spills. | General Lab Safety |
| Labeling Requirement | All constituents must be listed with approximate percentages. | [2][8] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. angenechemical.com [angenechemical.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-(4-Cyanobenzyl)thioadenosine
Essential Safety & Handling Guide: 2-(4-Cyanobenzyl)thioadenosine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side-shields | Nitrile gloves | N95 or higher-rated respirator (if not in a fume hood) | Laboratory coat |
| Solution Preparation and Handling | Chemical Fume Hood | Safety glasses with side-shields or goggles | Nitrile gloves | Not generally required within a fume hood | Laboratory coat |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (if applicable) | Safety glasses with side-shields | Nitrile gloves | Not generally required | Laboratory coat |
| Waste Disposal | Chemical Fume Hood | Safety glasses with side-shields and face shield (if splashing is possible) | Nitrile gloves | Not generally required within a fume hood | Laboratory coat |
Operational and Disposal Plans
Strict adherence to the following procedural steps is crucial for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Handling
-
Preparation and Planning:
-
Review the Safety Data Sheets (SDS) for similar compounds to understand potential hazards.[1][2]
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents in advance to minimize handling time.
-
-
Handling the Solid Compound:
-
All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Wear a laboratory coat, nitrile gloves, and safety glasses with side-shields.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[2]
-
If weighing, use a ventilated balance enclosure or perform the task in a fume hood.
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Chemical Waste: All solid waste and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Containers: Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other incompatible waste streams.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationship between hazards and protective measures.
Caption: Experimental workflow for this compound.
Caption: Relationship between hazards and protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
